Product packaging for Vapendavir(Cat. No.:CAS No. 439085-51-5)

Vapendavir

Cat. No.: B1682827
CAS No.: 439085-51-5
M. Wt: 382.5 g/mol
InChI Key: DKSVBVKHUICELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vapendavir (also known as BTA-798) is a potent, orally available small-molecule capsid binder that inhibits the replication of picornaviruses. It functions by targeting a hydrophobic pocket in the viral capsid protein VP1. By binding to this pocket, this compound stabilizes the viral capsid, preventing the conformational changes necessary for viral attachment, entry, and uncoating in host cells . This mechanism underlies its broad-spectrum antiviral research value against a wide range of rhinoviruses and enteroviruses, including EV-D68 and EV-A71 . Recent clinical developments highlight its significant research potential. A 2025 phase 2a human challenge study in COPD patients experimentally infected with rhinovirus demonstrated that this compound treatment was well-tolerated and led to improved patient-reported outcomes, reduced viral load, and better maintenance of lung function compared to placebo . These findings reinforce the compound's utility as a crucial tool for investigating viral pathogenesis and the role of rhinoviruses in triggering exacerbations of respiratory diseases. This compound is intended for research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N4O3 B1682827 Vapendavir CAS No. 439085-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSVBVKHUICELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195984
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439085-51-5
Record name Vapendavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPENDAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vapendavir: A Technical Overview of its Discovery, Synthesis, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapendavir (BTA-798) is a potent, orally bioavailable antiviral compound targeting a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71). As a member of the "WIN" class of capsid-binding inhibitors, its mechanism of action involves the stabilization of the viral capsid, thereby preventing viral entry and uncoating. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supplemented with quantitative efficacy data and detailed experimental protocols.

Discovery and Development

This compound emerged from a lineage of research focused on capsid-binding inhibitors of picornaviruses, which began with the discovery of the WIN compounds by Sterling-Winthrop.[1][2] These early compounds demonstrated activity against rhinoviruses by binding to a hydrophobic pocket in the VP1 capsid protein.[2] Over the years, medicinal chemistry efforts aimed to improve the potency, bioavailability, and spectrum of activity of these initial hits.

Pirodavir was a significant advancement, showing potent, broad-spectrum anti-rhinovirus activity. However, its clinical efficacy was hampered by poor pharmacokinetic properties, specifically rapid hydrolysis of its ester group.[1] This led to the development of oxime ether analogs, such as BTA-188, which exhibited improved oral bioavailability.[1] this compound represents a further optimization of this series, developed to enhance metabolic stability and oral bioavailability.[1] It is currently in late-stage clinical development for the treatment of rhinovirus infections, particularly in patients with underlying respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[3][4][5][6][7][8][9]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While specific, proprietary details of the manufacturing process are not publicly available, the general synthetic route has been described.[1] The process involves the preparation of two key intermediates which are then coupled.

dot

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis chloro_methylpyridazine Chloro-methylpyridazine intermediate_75 Intermediate 75 chloro_methylpyridazine->intermediate_75 Coupling piperidinyl_ethanol Piperidinyl-ethanol piperidinyl_ethanol->intermediate_75 intermediate_A 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine intermediate_75->intermediate_A Chlorination thionyl_chloride Thionyl Chloride thionyl_chloride->intermediate_A This compound This compound intermediate_A->this compound Final Coupling benzoxazole_thiol Benzoxazole-2-thiol intermediate_B Ethylthio-benzoxazole benzoxazole_thiol->intermediate_B S-alkylation iodoethane Iodoethane iodoethane->intermediate_B intermediate_B->this compound

A simplified schematic of the this compound synthesis pathway.

Mechanism of Action

This compound is a capsid-binding agent that targets a hydrophobic pocket located within the viral protein 1 (VP1) of picornaviruses.[2][10][11][12][13] This binding event stabilizes the viral capsid, preventing the conformational changes that are necessary for viral attachment to host cells and the subsequent release of the viral RNA genome into the cytoplasm.[2][10] This mechanism of action is characteristic of the WIN class of antiviral compounds.[2] By inhibiting these early stages of the viral life cycle, this compound effectively blocks viral replication.[3][4][7]

dot

G cluster_virus Picornavirus VP1 VP1 Capsid Protein HydrophobicPocket Hydrophobic Pocket Receptor Host Cell Receptor VP1->Receptor Attaches to Uncoating Viral Uncoating Blocked HydrophobicPocket->Uncoating Stabilizes Capsid ViralRNA Viral RNA Replication Viral Replication This compound This compound This compound->HydrophobicPocket Binds to HostCell Host Cell Uncoating->Replication Prevents

Mechanism of action of this compound as a capsid-binding inhibitor.

Antiviral Activity

This compound has demonstrated potent, broad-spectrum activity against a wide range of enteroviruses. Its efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.

VirusStrain/GenogroupEC50 (µM)Reference
Enterovirus 71 (EV71)Genogroup A~0.7[14]
Enterovirus 71 (EV71)Genogroup B2~0.7[14]
Enterovirus 71 (EV71)Genogroup B5~0.7[14]
Enterovirus 71 (EV71)Genogroup C2~0.7[14]
Enterovirus 71 (EV71)Genogroup C4~0.7[14]
Enterovirus 71 (EV71)Various Strains0.5 - 1.4[14][15]
Human Rhinovirus 14 (HRV14)Wild Type0.09 ± 0.01[2]
Human RhinovirusMultiple SerotypesActive against 97% of tested rhinoviruses[3][4][6][7][16]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

The antiviral activity of this compound is commonly determined using a cytopathic effect (CPE) reduction assay.[2][17] This assay measures the ability of a compound to protect host cells from virus-induced cell death.

Objective: To determine the EC50 of this compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HeLa cells for rhinoviruses, Vero E6 cells for some enteroviruses).[5][10]

  • Cell culture medium (e.g., MEM supplemented with fetal bovine serum).

  • Virus stock of known titer.

  • This compound stock solution (typically in DMSO).

  • 96-well microtiter plates.

  • Cell viability stain (e.g., neutral red or crystal violet).[3][4][15]

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: When the cell monolayer is confluent, remove the growth medium and add the this compound dilutions to the wells in triplicate. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

  • Infection: Add the virus to all wells except the "cell control" wells at a multiplicity of infection (MOI) that will cause >80% CPE in the "virus control" wells within the desired incubation period (e.g., 48-72 hours).[1][5]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication.

  • Staining: After the incubation period, when significant CPE is observed in the "virus control" wells, remove the medium and stain the remaining viable cells with a cell viability stain.

  • Quantification: After a suitable incubation with the stain, wash the plates, and solubilize the stain. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cell control" and "virus control" wells. The EC50 is determined by regression analysis of the dose-response curve.[1]

dot

G start Start seed_cells Seed host cells in 96-well plates start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells infect_cells Infect cells with virus treat_cells->infect_cells incubate Incubate plates infect_cells->incubate stain_cells Stain viable cells incubate->stain_cells read_absorbance Read absorbance with a plate reader stain_cells->read_absorbance calculate_ec50 Calculate EC50 read_absorbance->calculate_ec50 end End calculate_ec50->end

Workflow for a typical Cytopathic Effect (CPE) Reduction Assay.

Pharmacokinetics and Clinical Development

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability, which was a key objective in its development.[1] Clinical trials have been conducted in patients with asthma and COPD to evaluate the safety and efficacy of this compound in treating rhinovirus infections.[3][4][5][8][9][10] These studies have shown that this compound is generally well-tolerated and can reduce viral load and respiratory symptoms.[3][4][5] A Phase 1 study has also been completed to assess the pharmacokinetics and food effect of this compound in healthy participants and those with COPD.[12] Further clinical development is ongoing to establish its role in managing exacerbations of chronic respiratory diseases triggered by rhinovirus infections.[6][7][16]

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action against a range of clinically significant enteroviruses. Its development highlights the success of structure-based drug design in optimizing the therapeutic potential of the WIN class of capsid-binding inhibitors. With its favorable oral bioavailability and demonstrated clinical activity, this compound holds the potential to become a valuable therapeutic option for the treatment of rhinovirus and other enterovirus infections, particularly in vulnerable patient populations. Continued clinical evaluation will be crucial in fully defining its therapeutic utility.

References

An In-Depth Technical Guide to the Mechanism of Action of Vapendavir Against Picornaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapendavir is a potent, orally bioavailable antiviral compound that demonstrates broad-spectrum activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its mechanism of action is centered on its function as a capsid binder. This compound inserts into a hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the conformational changes necessary for viral entry and uncoating.[1][2] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Capsid Stabilization

This compound belongs to a class of antiviral agents known as "capsid binders". These small molecules target a hydrophobic pocket located within the β-barrel of the VP1 capsid protein.[1][2] This pocket is a conserved feature among many picornaviruses and plays a crucial role in the viral lifecycle, particularly during the early stages of infection.[1][3]

Upon binding, this compound physically occupies this pocket, acting as a "molecular glue" that increases the rigidity and thermal stability of the viral capsid.[1][2] This stabilization prevents the flexible conformational changes that are essential for the virus to attach to host cell receptors and subsequently release its RNA genome into the cytoplasm (uncoating).[1][3] By locking the capsid in a stable, non-infectious conformation, this compound effectively neutralizes the virus particle.

Binding Site and Molecular Interactions

This compound lodges deep within the hydrophobic pocket of VP1. Molecular modeling and ligplot analyses of the this compound-rhinovirus complex have identified key amino acid residues that form van der Waals interactions with the compound.[1][4][5] These interactions are critical for the stable binding of this compound and its inhibitory effect. For instance, in human rhinovirus 2 (HRV2), residue M213 has been shown to make van der Waals contact with this compound.[1][4][5]

The following diagram illustrates the binding of this compound within the VP1 pocket and the subsequent inhibition of viral uncoating.

G cluster_virus Picornavirus Particle VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket RNA Viral RNA Receptor Host Cell Receptor VP1->Receptor Attaches to This compound This compound This compound->Pocket Binds to Uncoating Viral Uncoating (RNA Release) This compound->Uncoating Inhibits Receptor->Uncoating Triggers Infection Cellular Infection Uncoating->Infection Leads to

This compound binding to the VP1 hydrophobic pocket inhibits viral uncoating.
Resistance Mechanisms

Resistance to this compound can arise through mutations in the VP1 protein.[1] These mutations can be broadly categorized into two types:

  • Pocket Mutations: Amino acid substitutions within the hydrophobic binding pocket can directly interfere with the binding of this compound.[1] For example, mutations such as C199R/Y in HRV14 and I194F in Poliovirus 1 have been identified in this compound-resistant strains.[1] These changes can alter the shape or hydrophobicity of the pocket, reducing the affinity of the drug.

  • Non-Pocket Mutations: Interestingly, mutations outside the binding pocket can also confer resistance.[1] For instance, the G149C substitution in HRV2, located in a loop of the VP1 protein, leads to a resistant phenotype.[1] Molecular dynamics simulations suggest that such mutations can allosterically affect the conformation of the binding pocket, indirectly impacting drug binding.[1]

A particularly noteworthy phenomenon is the emergence of this compound-dependent strains. In the case of the HRV2 G149C mutant, the virus exhibits impaired replication in the absence of this compound.[1] It is hypothesized that the mutation destabilizes the capsid, and the binding of this compound is required to restore a conformation competent for efficient cell entry and replication.[1]

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral cytopathic effect (CPE) in cell culture.

VirusStrainGenotype (VP1)This compound EC50 (µM)Fold Change in EC50Reference
Human Rhinovirus 14 (HRV14)Wild-TypeWT0.09 ± 0.01-[6]
Human Rhinovirus 14 (HRV14)ResistantC199R>10>110[6]
Human Rhinovirus 14 (HRV14)ResistantC199Y>10>110[6]
Human Rhinovirus 2 (HRV2)Wild-TypeWT0.07 ± 0.01-[6]
Human Rhinovirus 2 (HRV2)ResistantG149C>10>140[6]
Enterovirus D68 (EV-D68)Wild-TypeWT1.4 ± 0.2-[6]
Enterovirus D68 (EV-D68)ResistantM252L/K167E>10>7[6]
Poliovirus 1 (PV1)SabinWT0.2 ± 0.03-[6]
Poliovirus 1 (PV1)ResistantI194F>10>50[6]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for determining the antiviral activity of compounds like this compound.

Principle: The assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.

Detailed Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HeLa or Vero cells) at a density that will result in a confluent monolayer after 24 hours of incubation (typically 1-2 x 10^4 cells per well). Incubate at 37°C in a 5% CO2 atmosphere.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayer.

    • Add the diluted this compound to the wells in triplicate. Include a "virus control" (cells with virus but no drug) and a "cell control" (cells with no virus and no drug).

    • Add the virus at a predetermined multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 48-72 hours.

  • Incubation: Incubate the plate at the optimal temperature for the specific virus (e.g., 33°C for rhinoviruses) in a 5% CO2 atmosphere until the virus control wells show 90-100% CPE.

  • Quantification of Cell Viability:

    • Remove the medium from the wells.

    • Add a solution of a vital stain, such as crystal violet or a tetrazolium salt (e.g., MTS), to each well.

    • After an appropriate incubation period, measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed host cells in 96-well plate C Infect cells with virus and add this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate until CPE is observed in virus control C->D E Stain viable cells D->E F Measure absorbance E->F G Calculate EC50 F->G

Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Thermal Stability Assay (nanoDSF)

This assay provides direct evidence of capsid stabilization by this compound.

Principle: Nano-differential scanning fluorimetry (nanoDSF) measures the thermal stability of a protein by monitoring changes in its intrinsic tryptophan fluorescence as it unfolds with increasing temperature. A shift in the melting temperature (Tm) to a higher value in the presence of a compound indicates stabilization.[7][8]

Detailed Methodology:

  • Sample Preparation:

    • Prepare purified picornavirus particles at a concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., PBS).

    • Prepare a solution of this compound at the desired concentration (e.g., 10-fold molar excess).

    • Mix the virus suspension with either the this compound solution or a vehicle control.

  • Capillary Loading: Load approximately 10 µL of each sample into nanoDSF capillaries.

  • nanoDSF Measurement:

    • Place the capillaries into the nanoDSF instrument.

    • Set the temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a heating rate of 1°C/minute.

    • The instrument will monitor the tryptophan fluorescence emission at 330 nm and 350 nm.

  • Data Analysis:

    • The ratio of the fluorescence at 350 nm to 330 nm is plotted against temperature.

    • The melting temperature (Tm) is determined as the inflection point of the unfolding transition curve.

    • An increase in the Tm of the virus in the presence of this compound compared to the control indicates capsid stabilization.[7][8]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Mix purified virus with This compound or vehicle B Load samples into nanoDSF capillaries A->B C Place capillaries in nanoDSF instrument B->C D Apply temperature ramp (e.g., 20-95°C) C->D E Monitor tryptophan fluorescence (330 nm and 350 nm) D->E F Plot fluorescence ratio (350/330 nm) vs. temperature E->F G Determine melting temperature (Tm) F->G H Compare Tm of this compound-treated sample to control G->H

Workflow for the nanoDSF-based Thermal Stability Assay.

Conclusion

This compound represents a promising antiviral agent against a broad range of picornaviruses. Its well-defined mechanism of action, involving the stabilization of the viral capsid through binding to a hydrophobic pocket in VP1, provides a solid foundation for its further development. The quantitative data on its efficacy, coupled with a detailed understanding of resistance mechanisms, will be instrumental in guiding future clinical applications and the design of next-generation capsid binders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other compounds targeting picornavirus replication.

References

In Vitro Antiviral Spectrum of Vapendavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir (formerly BTA798) is a clinical-stage, orally bioavailable antiviral compound targeting the large and diverse Picornaviridae family of viruses. As a member of the "capsid binder" class of antivirals, this compound exhibits a mechanism of action that physically inhibits viral entry into host cells. This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound, detailing its activity against various picornaviruses, the experimental protocols used to determine this activity, and its molecular mechanism of action.

Mechanism of Action

This compound is a potent enteroviral capsid binder.[1][2] It targets a highly conserved hydrophobic pocket within the viral capsid protein 1 (VP1).[2][3] This binding pocket is a key structural feature for many picornaviruses, playing a crucial role in the conformational changes required for receptor binding and subsequent uncoating of the viral RNA genome.[3]

By occupying this pocket, this compound stabilizes the viral capsid, preventing the necessary conformational shifts that lead to the release of the viral genome into the host cell cytoplasm.[2] This inhibition of viral entry and uncoating is the primary mechanism by which this compound exerts its antiviral effect.[4][5][6]

This compound Mechanism of Action cluster_0 Picornavirus Particle VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket Binding Binding Pocket->Binding This compound This compound This compound->Binding Stabilization Capsid Stabilization Binding->Stabilization Inhibition Inhibition of Uncoating & Viral Entry Stabilization->Inhibition NoReplication No Viral Replication Inhibition->NoReplication

This compound's capsid binding mechanism.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad range of picornaviruses, most notably human rhinoviruses (HRV) and enteroviruses. Clinical development has focused on its potential for treating rhinovirus infections.[1] It has shown efficacy against 97% of tested rhinoviruses and other respiratory enteroviruses.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound against various picornaviruses as measured by the 50% effective concentration (EC50).

Virus Strain(s) Cell Line EC50 (µM) Reference(s)
Enterovirus 71 (EV71) Panel of 21 strains (Genogroups A, B, C)VariousAverage: 0.7 (Range: 0.5-1.4)[1]
Poliovirus 1 SabinBGMData on resistance, not specific EC50[7]
Human Rhinovirus 14 (HRV-14) Not specifiedNot specifiedData on resistance, not specific EC50[7]
Human Rhinovirus 2 (HRV-2) Not specifiedNot specifiedData on resistance, not specific EC50[7]
Enterovirus D68 (EV-D68) CU70Not specifiedData on resistance, not specific EC50[7]

Experimental Protocols

The in vitro antiviral activity of this compound is primarily assessed using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in the number of viral plaques.

Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect cells from the destructive effects of viral replication.

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero, or RD cells) in 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted this compound to the wells.

    • Infect the cells with a standardized amount of virus (e.g., a multiplicity of infection (MOI) that causes complete CPE in 3-5 days).

    • Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a positive control antiviral if available.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) for 3-5 days, or until complete CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Assess cell viability using a colorimetric or fluorometric method. A common method is the MTS assay, which measures the metabolic activity of living cells.

    • Add the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the EC50 value, which is the concentration of this compound that protects 50% of the cells from virus-induced CPE, by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

CPE Reduction Assay Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Drug Add_Drug Add Drug Dilutions to Cells Prepare_Drug->Add_Drug Infect_Cells Infect Cells with Virus Add_Drug->Infect_Cells Incubate_3_5d Incubate 3-5 Days Infect_Cells->Incubate_3_5d Add_MTS Add MTS Reagent Incubate_3_5d->Add_MTS Incubate_MTS Incubate 1-4h Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance Incubate_MTS->Read_Absorbance Calculate_EC50 Calculate EC50 Read_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Workflow for a CPE reduction assay.
Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

Protocol:

  • Cell Seeding: Plate a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of this compound.

    • Mix each drug dilution with a constant amount of virus (e.g., 50-100 plaque-forming units (PFU)).

    • Incubate the virus-drug mixture for a set period (e.g., 1 hour at 37°C) to allow the drug to bind to the virions.

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Inoculate the cells with the virus-drug mixtures.

    • Allow the virus to adsorb to the cells for 1 hour.

  • Overlay:

    • Remove the inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde).

    • Stain the cell monolayer with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the plaque reduction percentage for each drug concentration compared to the virus control (no drug). The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Plaque Reduction Assay Workflow Start Start Seed_Cells Seed Host Cells in Multi-well Plate Start->Seed_Cells Prepare_Mix Prepare Virus-Vapendavir Mixtures Seed_Cells->Prepare_Mix Incubate_Mix Incubate Mixture 1h Prepare_Mix->Incubate_Mix Infect_Cells Inoculate Cell Monolayers Incubate_Mix->Infect_Cells Adsorb Allow Virus Adsorption 1h Infect_Cells->Adsorb Add_Overlay Add Semi-Solid Overlay with this compound Adsorb->Add_Overlay Incubate_3_5d Incubate 3-5 Days Add_Overlay->Incubate_3_5d Fix_Stain Fix and Stain Cells Incubate_3_5d->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Workflow for a plaque reduction assay.

Conclusion

This compound is a broad-spectrum picornavirus inhibitor with a well-defined mechanism of action targeting the viral capsid. Its potent in vitro activity against a wide range of rhinoviruses and enteroviruses, including the clinically significant Enterovirus 71, underscores its potential as a therapeutic agent for picornaviral infections. The standardized in vitro assays, such as CPE reduction and plaque reduction, provide robust methods for evaluating the antiviral efficacy of this compound and other capsid-binding inhibitors. Further research to fully delineate its activity against a comprehensive panel of picornavirus serotypes will continue to refine our understanding of its therapeutic potential.

References

Vapendavir: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is a clinical-stage, orally bioavailable antiviral agent under development for the treatment and prevention of infections caused by human rhinoviruses (HRVs), the primary pathogens responsible for the common cold. As a member of the capsid-binding inhibitor class, this compound presents a targeted approach to antiviral therapy by interfering with the initial stages of the viral lifecycle. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical data.

Pharmacodynamics: Halting the Virus at the Gate

This compound exerts its antiviral effect through a well-defined mechanism of action: inhibition of viral capsid function. It targets a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid.[1] By binding to this pocket, this compound stabilizes the capsid, thereby preventing the conformational changes necessary for two critical early events in the viral replication cycle: attachment to host cells and the subsequent release of viral RNA into the cytoplasm.[2] This dual-inhibition mechanism effectively halts the infection before it can establish itself within the host cell.

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against a wide range of enteroviruses. While specific EC50 values against a comprehensive panel of human rhinovirus serotypes are not publicly available, its efficacy has been highlighted in several studies. It is reported to be active against over 97% of HRV A and B serotypes.[2] For Enterovirus 71 (EV71), this compound has shown robust activity with an average EC50 of 0.7 μM.[3]

Virus Cell Line EC50 (μM)
Enterovirus 71 (EV71)Various~0.7
Human Rhinovirus (HRV)VariousData not publicly available

Table 1: In Vitro Antiviral Activity of this compound.

Clinical Pharmacodynamics

Clinical studies have provided evidence of this compound's pharmacodynamic effects in humans. In a Phase 2 placebo-controlled rhinovirus challenge study in patients with Chronic Obstructive Pulmonary Disease (COPD), treatment with this compound resulted in a reduced level and faster resolution of viral loads in the respiratory system.[4][5] This reduction in viral load was associated with an improvement in both upper and lower respiratory symptoms and a shortened overall course of illness.[4][5] In earlier studies with asthmatic patients, doses of 264 mg and 528 mg administered twice daily also demonstrated a reduction in viral load.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

A dedicated Phase 1 clinical trial (NCT05962645) was conducted to characterize the single and multiple-dose plasma pharmacokinetic profiles of this compound in both healthy participants and individuals with COPD.[2] While the specific quantitative data from this study, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, have not been publicly released, the study design indicates a thorough investigation into the drug's pharmacokinetic properties. The trial was an open-label study assessing single and multiple doses, including a loading dose, and also evaluated the effect of food on the drug's absorption.[2]

For a structurally similar capsid binder, BTA798, a single 400 mg dose in healthy volunteers resulted in a Cmax of 1890 ng/mL, a Tmax of 1.03 hours, and a half-life (t1/2) of 11.8 hours, with an AUC0-∞ of 13758 ng·h/mL.[6] While not directly applicable to this compound, these values from a related compound provide a general indication of the pharmacokinetic profile that might be expected from this class of molecules.

Parameter Value Condition
CmaxData not publicly availableSingle and multiple doses
TmaxData not publicly availableSingle and multiple doses
AUCData not publicly availableSingle and multiple doses
Half-life (t1/2)Data not publicly availableSingle and multiple doses
Food EffectInvestigated, but data not publicly availableN/A

Table 2: Summary of this compound Pharmacokinetic Parameters (Data from NCT05962645 is not yet publicly available).

Experimental Protocols

In Vitro Efficacy Assessment: Cytopathic Effect (CPE) Reduction Assay

The in vitro antiviral activity of this compound is typically assessed using a cytopathic effect (CPE) reduction assay.

  • Cell Culture: A suitable host cell line (e.g., HeLa, MRC-5) is cultured in 96-well plates to form a confluent monolayer.

  • Virus Inoculation: The cells are infected with a specific serotype of human rhinovirus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, serial dilutions of this compound are added to the wells. Control wells with no drug and no virus are also included.

  • Incubation: The plates are incubated at 33-35°C (optimal temperature for rhinovirus replication) for a period of 3 to 5 days.

  • CPE Observation: The wells are microscopically examined daily for the presence of virus-induced CPE, which includes cell rounding, detachment, and lysis.

  • Data Analysis: The concentration of this compound that inhibits the CPE by 50% (EC50) is determined using regression analysis.

Clinical Trial Methodology: Phase 2 Rhinovirus Challenge Study (Adapted from NCT06149494)

This protocol outlines a typical design for a human rhinovirus challenge study to evaluate the efficacy of this compound.

  • Participant Selection: Healthy volunteers or patients with underlying respiratory conditions (e.g., COPD) are screened for eligibility. Key criteria often include seronegativity for the challenge virus strain.

  • Virus Challenge: Eligible participants are inoculated intranasally with a specific strain of human rhinovirus.

  • Symptom Monitoring: Participants are monitored daily for the development of upper and lower respiratory tract symptoms using validated scoring systems.

  • Randomization and Treatment: Upon the onset of symptoms, participants are randomized to receive either this compound or a placebo for a predefined duration (e.g., 7 days). Dosing regimens in studies have included twice-daily administration.

  • Sample Collection: Nasal lavage, sputum, and serum samples are collected at baseline and at multiple time points post-infection and during treatment.

  • Viral Load Quantification: Viral RNA is extracted from the nasal lavage and/or sputum samples. Quantitative real-time polymerase chain reaction (qRT-PCR) is then used to determine the viral load, typically expressed as viral RNA copies per milliliter.

  • Pharmacokinetic Sampling: Blood samples are collected at various time points relative to drug administration to determine the plasma concentrations of this compound.

  • Data Analysis: The primary endpoints typically include the change in symptom scores and the reduction in viral load in the this compound group compared to the placebo group. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound Inhibition of Rhinovirus Entry

G cluster_cell Host Cell This compound This compound VP1 VP1 Capsid Protein (Hydrophobic Pocket) This compound->VP1 2. Binding Receptor Host Cell Receptor (e.g., ICAM-1) This compound->Receptor Inhibits Attachment RNA_Release Viral RNA Release This compound->RNA_Release Inhibits Uncoating HRV Human Rhinovirus (HRV) HRV->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 3. Endocytosis Cell_Membrane Host Cell Membrane Endosome->RNA_Release 4. Uncoating Replication Viral Replication RNA_Release->Replication 5. Translation & Replication Infection Infection Replication->Infection G Screening Participant Screening (Inclusion/Exclusion Criteria) Inoculation Rhinovirus Inoculation (Intranasal Challenge) Screening->Inoculation Symptom_Onset Symptom Onset Monitoring Inoculation->Symptom_Onset Randomization Randomization Symptom_Onset->Randomization Vapendavir_Arm This compound Treatment (e.g., 7 days) Randomization->Vapendavir_Arm Group A Placebo_Arm Placebo Treatment (e.g., 7 days) Randomization->Placebo_Arm Group B Data_Collection Data Collection (Symptoms, Viral Load, PK) Vapendavir_Arm->Data_Collection Placebo_Arm->Data_Collection Analysis Data Analysis (Efficacy & Safety) Data_Collection->Analysis

References

Vapendavir's Foothold: A Technical Guide to its Binding Site on the Viral Capsid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Interactions of a Promising Antiviral Agent

This technical guide offers an in-depth exploration of the binding site and mechanism of action of Vapendavir, a potent antiviral compound targeting a broad spectrum of rhinoviruses and enteroviruses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the critical molecular interactions that underpin this compound's therapeutic potential.

Executive Summary

This compound is a capsid-binding antiviral agent that inhibits viral replication by preventing the virus from entering host cells.[1][2][3][4][5][6] It achieves this by inserting into a hydrophobic pocket located within the viral protein 1 (VP1) of the viral capsid.[1][4][7][8] This binding event stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral genome.[1][7][8] This guide provides a comprehensive overview of the this compound binding site, the molecular basis of its antiviral activity, and the mechanisms of viral resistance.

The this compound Binding Site: A Hydrophobic Haven

The target of this compound is a hydrophobic pocket located within the VP1 protein, a major structural component of the picornavirus capsid.[1][4][7][8] This pocket is a common feature among many rhinoviruses and enteroviruses, providing a basis for this compound's broad-spectrum activity.[1]

Structural Insights from X-ray Crystallography

The crystal structure of human rhinovirus 2 (hRV2) in complex with this compound (PDB ID: 3vdd) provides a detailed view of the binding interactions at a resolution of 3.20 Å.[8] this compound lodges deep within the hydrophobic pocket, establishing multiple non-covalent interactions with the surrounding amino acid residues.

Key Molecular Interactions

Analysis of the this compound-hRV2 complex reveals that the primary mode of interaction is through van der Waals forces.[1][7] A key residue, Methionine 213 (M213) in VP1, has been identified as making significant van der Waals contact with the inhibitor, contributing to the stability of the complex.[1][7][9]

The following diagram, generated using the DOT language, illustrates the binding of this compound within the VP1 hydrophobic pocket and highlights the key interacting residue.

Vapendavir_Binding_Site cluster_capsid Viral Capsid (VP1) VP1_Pocket Hydrophobic Pocket M213 Methionine 213 (M213) VP1_Pocket->M213 Contains This compound This compound This compound->VP1_Pocket Binds within This compound->M213 van der Waals interaction

This compound binding within the VP1 hydrophobic pocket.

Quantitative Analysis of this compound's Antiviral Activity

The efficacy of this compound has been quantified against various rhinovirus and enterovirus serotypes using cell-based assays. The half-maximal effective concentration (EC50) is a key metric used to determine the potency of an antiviral compound.

VirusStrainWild-Type EC50 (µM)Resistant Mutant(s)Mutant EC50 (µM)Fold Change in ResistanceReference(s)
Human Rhinovirus 14 (hRV14)-0.09 ± 0.01C199R>10>110[1]
C199Y>10>110[1]
Human Rhinovirus 2 (hRV2)-0.04 ± 0.003G149C0.03 ± 0.0040.75[1]
Enterovirus D68 (EV-D68)CU70-M252L, A156T, K167E>10-[1]
Poliovirus 1 (PV1)Sabin-I194F>10-[1]
Enterovirus 71 (EV71)Genogroup A0.842 ± 0.325---[10]
Genogroup B20.671 ± 0.321---[10]
Genogroup B50.498 ± 0.236---[10]
Genogroup C20.957 ± 0.074---[10]
Genogroup C40.739 ± 0.248---[10]

Mechanisms of Resistance to this compound

Resistance to this compound can emerge through mutations in the VP1 capsid protein.[1] These mutations can occur both within the hydrophobic binding pocket and at sites distant from it.

  • Pocket Mutations: Amino acid substitutions within the binding pocket can sterically hinder the entry of this compound or reduce the affinity of binding. Examples include C199R/Y in hRV14 and I194F in PV1.[1][3]

  • Allosteric Mutations: Mutations outside the binding pocket, such as G149C in hRV2, can induce conformational changes that indirectly affect the binding of this compound or stabilize the capsid in a drug-resistant state.[1][5] Interestingly, the G149C mutation in hRV2 has been shown to confer a this compound-dependent phenotype, where the virus requires the presence of the drug for efficient replication.[1][9]

The logical flow of resistance development is depicted in the following diagram:

Resistance_Mechanism Start This compound Treatment Mutation Mutation in VP1 Gene Start->Mutation Pocket_Mutation Pocket Mutation (e.g., C199R in hRV14) Mutation->Pocket_Mutation Direct Allosteric_Mutation Allosteric Mutation (e.g., G149C in hRV2) Mutation->Allosteric_Mutation Indirect Reduced_Binding Reduced this compound Binding Pocket_Mutation->Reduced_Binding Allosteric_Mutation->Reduced_Binding Resistance Viral Resistance Reduced_Binding->Resistance

Logical flow of this compound resistance development.

Experimental Protocols

The characterization of this compound's interaction with the viral capsid relies on a suite of established experimental techniques. Detailed methodologies for key assays are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds in vitro.

  • Cell Culture: Seed a 96-well plate with a suitable host cell line (e.g., HeLa or MRC-5) to achieve 80-90% confluency.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the this compound dilutions to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.

  • Incubation: Incubate the plate at the optimal temperature for viral replication (typically 33-37°C) until significant CPE is observed in the virus control wells (usually 3-5 days).

  • Quantification of Cell Viability: Stain the cells with a viability dye such as neutral red or crystal violet. After a suitable incubation period, lyse the cells and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of CPE reduction for each this compound concentration relative to the virus and cell controls. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Resistance Selection

This protocol is used to generate and characterize drug-resistant viral variants.

  • Virus Propagation: Propagate the wild-type virus in the presence of a sub-optimal concentration of this compound (typically around the EC50 value).

  • Serial Passage: Harvest the virus from the culture showing CPE and use it to infect fresh cells with increasing concentrations of this compound. This process is repeated for multiple passages.

  • Isolation of Resistant Clones: Isolate individual viral clones from the resistant population by plaque purification.

  • Phenotypic Characterization: Determine the EC50 of this compound against the isolated clones using the CPE reduction assay to confirm the resistant phenotype.

  • Genotypic Characterization: Extract viral RNA from the resistant clones and sequence the capsid-coding region (particularly VP1) to identify mutations responsible for resistance.

Capsid Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the effect of a compound on the thermal stability of the viral capsid.

  • Sample Preparation: Prepare a solution of purified virus particles at a suitable concentration in a buffered solution.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Compound Addition: Add this compound or a vehicle control to the virus-dye mixture.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples while monitoring the fluorescence. As the capsid proteins unfold due to heat, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. An increase in the Tm in the presence of this compound indicates stabilization of the capsid.

The general workflow for these experimental protocols is illustrated below:

Experimental_Workflow cluster_antiviral_testing Antiviral Activity & Resistance cluster_biophysical_characterization Biophysical Characterization CPE_Assay CPE Reduction Assay EC50_Determination Determine EC50 CPE_Assay->EC50_Determination Resistance_Selection In Vitro Resistance Selection Resistance_Characterization Characterize Resistant Mutants Resistance_Selection->Resistance_Characterization EC50_Determination->Resistance_Selection Inform starting concentration Tm_Determination Determine Tm Shift EC50_Determination->Tm_Determination Correlate with stabilization Thermostability_Assay Capsid Thermal Stability Assay (DSF) Thermostability_Assay->Tm_Determination

References

Vapendavir: A Technical Guide to its Early-Stage Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapendavir (formerly BTA-798) is a potent, orally bioavailable small molecule inhibitor targeting a broad spectrum of picornaviruses, a family of viruses responsible for a range of human diseases including the common cold (human rhinovirus), hand-foot-and-mouth disease, and potentially severe neurological conditions (enteroviruses). Early-stage research has characterized this compound as a capsid-binding agent that prevents viral entry into host cells. This technical guide provides an in-depth overview of its mechanism of action, in vitro antiviral potency, key experimental protocols used in its evaluation, and its resistance profile, consolidating foundational data for drug development professionals.

Core Mechanism of Action: Capsid Binding

This compound belongs to a class of antiviral compounds known as "capsid binders" or WIN compounds. Its mechanism of action is not directed at a host cell component but at the viral particle itself.

The Picornavirus capsid is comprised of four structural proteins: VP1, VP2, VP3, and VP4. A hydrophobic pocket exists within the VP1 protein of many picornaviruses. This pocket is crucial for the conformational changes the capsid must undergo during cell entry to release its RNA genome into the cytoplasm.

This compound specifically targets and occupies this hydrophobic pocket.[1][2] By binding within this site, this compound stabilizes the capsid, making it more rigid. This stabilization prevents the necessary conformational changes required for uncoating, effectively trapping the viral RNA within its protein shell and blocking the infection at an early stage.[1][3]

G cluster_virus_entry Picornavirus Entry Pathway cluster_inhibition This compound Inhibition Virus Picornavirus Particle Receptor Host Cell Receptor Virus->Receptor Binding Receptor Binding Receptor->Binding Endosome Internalization (Endosome) Binding->Endosome Uncoating Capsid Uncoating & Conformational Change Endosome->Uncoating Release Viral RNA Release into Cytoplasm Uncoating->Release Block Replication Blocked This compound This compound Pocket Binds to Hydrophobic Pocket in VP1 This compound->Pocket Pocket->Uncoating Prevents

Caption: this compound's mechanism of action against picornavirus entry.

In Vitro Antiviral Spectrum and Potency

This compound demonstrates potent and broad-spectrum activity against clinically relevant picornaviruses. Its efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the virus's cytopathic effect by 50%.

Virus TargetStrain(s)EC50 ValueCell LineReference
Enterovirus 71 (EV71) Various Strains0.5 - 1.4 µM-[4][5]
Enterovirus 71 (EV71) Panel of 21 StrainsAverage of 0.7 µM-[6]
Human Rhinovirus (HRV) 32 SerotypesMedian of 11.2 nM-[7]
Human Rhinovirus (HRV) 39 Clinical IsolatesMedian of 19.1 nM-[7]

Note: The potent activity against a wide range of rhinovirus serotypes is particularly significant, as this is the primary causative agent of the common cold.

Key Experimental Protocols

The following sections detail the methodologies for foundational in vitro assays used to characterize this compound's antiviral properties.

Cytopathic Effect (CPE) Reduction Assay

This assay is the primary method for quantifying the in vitro efficacy of an antiviral compound. It measures the ability of the drug to protect host cells from virus-induced death (cytopathic effect).

Detailed Methodology:

  • Cell Seeding: An appropriate host cell line (e.g., HeLa, Vero, MRC-5) is seeded into 96-well microplates to form a confluent monolayer.[8]

  • Compound Preparation: this compound is dissolved (typically in DMSO) and serially diluted to create a range of test concentrations (e.g., eight serial half-log10 dilutions).[9]

  • Infection: The cell monolayers are infected with a predetermined amount of virus, usually at a specific multiplicity of infection (MOI).

  • Treatment: The prepared drug dilutions are added to the infected cells. Control wells include virus-only (100% CPE) and cells-only (0% CPE).[9]

  • Incubation: The plates are incubated for a period sufficient to allow for multiple cycles of viral replication and the development of >80% CPE in the virus-only control wells (typically 48-72 hours).[10]

  • Quantification of Cell Viability: After incubation, cell viability is measured. This is commonly done by staining the remaining viable cells with a dye like Crystal Violet or by using a metabolic indicator such as MTS or Neutral Red, followed by spectrophotometric analysis.[6][9]

  • Data Analysis: The absorbance readings are used to calculate the percentage of CPE reduction at each drug concentration. The EC50 value is then determined using regression analysis.[9]

A 1. Seed Host Cells in 96-Well Plate C 3. Infect Cell Monolayer with Virus A->C B 2. Prepare Serial Dilutions of this compound D 4. Add Drug Dilutions to Infected Wells B->D C->D E 5. Incubate until CPE is visible in Controls D->E F 6. Stain for Viable Cells (e.g., Crystal Violet) E->F G 7. Measure Absorbance F->G H 8. Calculate EC50 Value G->H

Caption: Standard workflow for a Cytopathic Effect (CPE) reduction assay.
In Vitro Resistance Selection Protocol

This experimental procedure is designed to identify the genetic basis of viral resistance to an antiviral agent by forcing the virus to evolve under selective pressure.

Detailed Methodology:

  • Initial Infection: Host cells are infected with the wild-type virus in the presence of a sub-optimal (partially inhibitory) concentration of this compound.

  • Virus Amplification: The culture is monitored until CPE is observed, indicating that some viral replication has occurred. The virus-containing supernatant from this culture is harvested.[11]

  • Serial Passage: The harvested virus is used to infect fresh cell monolayers, this time in the presence of a slightly higher concentration of this compound.[12]

  • Iterative Process: This process of harvesting and passaging the virus onto fresh cells with incrementally increasing drug concentrations is repeated for multiple passages.[11][12] A parallel culture is passaged without the drug as a control.

  • Isolation of Resistant Strain: After several passages, a viral population that can replicate efficiently at high concentrations of this compound is isolated.

  • Genotypic Analysis: The capsid-coding region (specifically the VP1 gene) of the resistant viral genome is sequenced to identify mutations responsible for the resistant phenotype.[7]

Start Infect Cells with Wild-Type Virus P1 Passage 1: Add Low Conc. of this compound Start->P1 Harvest1 Harvest Progeny Virus P1->Harvest1 P2 Passage 2: Infect Fresh Cells, Increase this compound Conc. Harvest1->P2 Harvest2 Harvest Progeny Virus P2->Harvest2 Pn ... Harvest2->Pn P_Final Final Passage: Virus Replicates at High this compound Conc. Pn->P_Final Isolate Isolate Resistant Viral Population P_Final->Isolate Sequence Sequence VP1 Gene to Identify Mutations Isolate->Sequence

Caption: Workflow for in vitro selection of drug-resistant viral variants.

Resistance Profile

In vitro resistance to this compound can be readily selected in cell culture.[7]

  • Genetic Basis: Resistance is primarily conferred by amino acid substitutions within or near the VP1 drug-binding pocket.[7][13]

  • Common Mutations: Specific mutations identified in resistant strains include:

    • C199R/Y in human rhinovirus 14 (hRV14)[1][3]

    • I194F in Poliovirus 1 (PV1)[1][3]

    • M252L and A156T in Enterovirus D68 (EV-D68)[1][3]

  • Mutations Outside the Pocket: Interestingly, mutations located outside the hydrophobic pocket have also been shown to contribute to resistance, such as G149C in hRV2 and K167E in EV-D68.[1]

  • Drug-Dependency: The G149C substitution in hRV2 resulted in a remarkable phenotype where viral replication became dependent on the presence of this compound, suggesting the drug may stabilize an otherwise less fit mutant capsid.[1][2]

  • Cross-Resistance: this compound-resistant isolates typically show cross-resistance to other capsid-binding agents like Pleconaril and Pirodavir, confirming a shared mechanism of action.[13]

References

Vapendavir: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the capsid-binding antiviral agent Vapendavir (BTA798), detailing its chemical properties, mechanism of action, and clinical evaluation.

This technical guide provides a comprehensive overview of this compound, a potent enteroviral capsid binder with demonstrated clinical activity against human rhinovirus (HRV). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical characteristics, mechanism of action, and methodologies for its evaluation.

Core Chemical and Physical Properties

This compound, with the CAS number 439085-51-5, is a small molecule inhibitor belonging to the benzisoxazole class.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 439085-51-5[1][2][3][4]
Molecular Formula C21H26N4O3[1][2][3]
Molecular Weight 382.46 g/mol [2][3][4]
IUPAC Name 3-ethoxy-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole[3]
Synonyms BTA-798, BTA798[1][3][4]
Appearance White Solid[5]
Solubility Soluble in DMSO, Chloroform (10 mg/ml), DMF (1 mg/ml)[1][5]

Mechanism of Action: Capsid Binding and Viral Entry Inhibition

This compound exerts its antiviral effect by acting as a capsid-binding agent.[1] It specifically targets a hydrophobic pocket within the VP1 capsid protein of rhinoviruses and other related enteroviruses.[6][7] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell.[7] By inhibiting this crucial early step in the viral life cycle, this compound effectively halts viral replication.[8]

G Mechanism of Action of this compound cluster_virus Picornavirus VP1 VP1 Capsid Protein Receptor Host Cell Receptor VP1->Receptor Attaches to HydrophobicPocket Hydrophobic Pocket Uncoating Viral Uncoating and RNA Release HydrophobicPocket->Uncoating Prevents conformational change for ViralRNA Viral RNA Replication Viral Replication ViralRNA->Replication Initiates This compound This compound This compound->HydrophobicPocket Binds to HostCell Host Cell Receptor->Uncoating Triggers Uncoating->ViralRNA Releases

This compound binds to a hydrophobic pocket in the VP1 capsid protein, preventing viral uncoating.

Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad range of human rhinovirus serotypes and other enteroviruses, including Enterovirus 71 (EV71).[1][9] The 50% effective concentrations (EC50) are typically in the nanomolar to low micromolar range.

VirusCell LineEC50Source
Human Rhinovirus 2 (HRV2)HeLa Ohio1 ng/ml[1]
Human Rhinovirus 14 (HRV14)HeLa Ohio5 ng/ml[1]
39 HRV Clinical Isolates (median)HeLa Ohio7.3 ng/ml[1]
Enterovirus 71 (EV71) (average)-0.7 µM[1]
21 EV71 Isolates-0.5-1.4 µM[4][9][10]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

A common method to determine the antiviral potency of this compound is the cytopathic effect (CPE) reduction assay.

Methodology:

  • Cell Seeding: HeLa or other susceptible cells are seeded in 96-well plates and incubated overnight to allow for cell attachment.

  • Compound Dilution: this compound is serially diluted to create a range of concentrations.

  • Infection: The cell monolayers are infected with a known titer of the target virus.

  • Treatment: The diluted this compound is added to the infected cells. Control wells with no virus, virus only, and no compound are included.

  • Incubation: The plates are incubated until the virus-only control wells show complete CPE.

  • Readout: Cell viability is assessed using a colorimetric method, such as the MTS assay, which measures mitochondrial activity.

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.

G CPE Reduction Assay Workflow A Seed susceptible cells in 96-well plate B Incubate overnight A->B D Infect cells with virus B->D C Prepare serial dilutions of this compound E Add this compound dilutions to infected cells C->E D->E F Incubate until CPE in virus control E->F G Assess cell viability (e.g., MTS assay) F->G H Calculate EC50 value G->H

Workflow for determining the in vitro antiviral activity of this compound.

Clinical Trial in Patients with COPD and Rhinovirus Infection

This compound has been evaluated in clinical trials for its efficacy and safety in treating rhinovirus infections in patients with underlying respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).

Study Design: A randomized, double-blind, placebo-controlled study.

Participant Population: Patients with a diagnosis of Stage 2 COPD.[10][11]

Methodology:

  • Screening: Participants are screened for eligibility, including a diagnosis of Stage 2 COPD.[10][11]

  • Rhinovirus Challenge: Participants are intranasally infected with a rhinovirus.[11]

  • Symptom Monitoring: Patients are monitored for the onset of upper and lower respiratory symptoms.[10][11]

  • Randomization and Treatment: Upon self-reported onset of symptoms, participants are randomized to receive either oral this compound or a placebo.[11] Treatment typically continues for seven days.[10][11]

  • Data Collection: Throughout the study, data on respiratory symptoms, viral load (from nasal lavage and sputum), and lung function are collected.[8][10]

  • Endpoints: The primary endpoints often include the change in respiratory symptom scores, while secondary endpoints may include viral load and time to illness resolution.[10]

  • Safety Monitoring: Adverse events are monitored throughout the trial.[10]

G Clinical Trial Workflow for this compound in COPD A Screen COPD Patients (Stage 2) B Intranasal Rhinovirus Challenge A->B C Monitor for Symptom Onset B->C D Randomize to This compound or Placebo C->D E 7-Day Treatment Period D->E G Monitor for Adverse Events D->G F Collect Data: - Symptom Scores - Viral Load - Lung Function E->F H Analyze Primary and Secondary Endpoints F->H G->H

A simplified workflow of a clinical trial evaluating this compound in COPD patients.

Clinical Significance and Future Directions

Clinical studies have shown that this compound can significantly improve both upper and lower respiratory symptoms in patients with COPD infected with rhinovirus and shorten the duration of the illness.[8][10] These findings are supported by reductions in viral load in treated individuals.[8][10] this compound has been generally well-tolerated in clinical trials.[10][12] As the only direct-acting antiviral for rhinovirus currently in late-stage clinical development, this compound holds promise as a potential therapy to mitigate the severity of rhinovirus-induced exacerbations in vulnerable patient populations with respiratory diseases such as asthma and COPD.[8][10][11] Further research and clinical trials will be crucial to fully establish its therapeutic role.

References

initial cytotoxicity studies of Vapendavir

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Cytotoxicity Studies of Vapendavir

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the . It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive review of the primary literature or formal preclinical safety and toxicology reports.

Introduction

This compound (formerly BTA798) is an orally bioavailable antiviral compound that has been investigated for the treatment of infections caused by rhinoviruses and other enteroviruses. As a capsid-binding agent, this compound inhibits viral replication by preventing the virus from attaching to and entering host cells. The initial assessment of any new therapeutic agent involves a thorough evaluation of its cytotoxicity to ensure a favorable safety profile and to determine its therapeutic index. This guide provides a summary of the available information on the initial in vitro cytotoxicity studies of this compound, including experimental methodologies and data presentation.

Quantitative Cytotoxicity Data

Direct and comprehensive quantitative data from on uninfected cell lines, such as 50% cytotoxic concentration (CC50) values, are not extensively reported in publicly available literature. The primary focus of published studies has been on the antiviral efficacy of this compound, often presented as the 50% effective concentration (EC50) required to inhibit viral replication.

While specific CC50 values are not provided, the selectivity index (SI), which is the ratio of CC50 to EC50, is often used to describe the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. Although not explicitly quantified in many public documents, the progression of this compound to clinical trials suggests a favorable selectivity index was determined during preclinical development.

For context, the following table summarizes the reported EC50 values for this compound against various Enterovirus 71 (EV71) strains, as this is the most detailed public data available regarding its in vitro activity.

Table 1: Antiviral Activity (EC50) of this compound against Enterovirus 71 (EV71) Strains

Cell LineVirus StrainEC50 (µM)
HeLaEV71 (various strains)0.5 - 1.4[1]

It is important to note that the absence of published CC50 data does not imply a lack of cytotoxicity testing. Rigorous preclinical toxicology studies are a prerequisite for advancing a compound to clinical trials.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that are mentioned in the literature for the evaluation of antiviral compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a second-generation colorimetric assay that is similar to the MTT assay. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in cell culture medium. This allows for a more straightforward procedure as it does not require a solubilization step.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).

  • MTS Reagent Addition: Add the combined MTS/PES (phenazine ethosulfate) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the cell viability and CC50 value as described for the MTT assay.

Signaling Pathways in this compound-Mediated Cytotoxicity

There is currently no publicly available information elucidating the specific cellular signaling pathways that may be modulated by this compound to induce cytotoxicity. Preclinical safety evaluations would have investigated potential off-target effects and cellular toxicity mechanisms, but these findings are not detailed in the reviewed literature.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing of this compound

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549, Vero) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding vapendavir_prep This compound Serial Dilutions compound_treatment Treatment with this compound vapendavir_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay readout Absorbance Measurement viability_assay->readout data_processing Data Processing & Normalization readout->data_processing cc50_calc CC50 Calculation data_processing->cc50_calc final_report final_report cc50_calc->final_report Final Report

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

The publicly available data on the initial cytotoxicity of this compound is limited, with most studies focusing on its antiviral efficacy. While it is evident that cytotoxicity assessments were conducted as part of its preclinical development, leading to its advancement into clinical trials, specific CC50 values across a variety of cell lines are not readily accessible in the scientific literature. The provided experimental protocols for standard cytotoxicity assays offer a framework for how such studies are typically performed. Further detailed information on the cytotoxicity profile and any associated cellular mechanisms would likely be found in proprietary preclinical toxicology reports.

References

Methodological & Application

Vapendavir: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation, storage, and application of Vapendavir, a potent enteroviral capsid binder. This document is intended to guide researchers in utilizing this compound for in vitro antiviral studies.

Introduction to this compound

This compound (formerly BTA798) is an investigational antiviral compound that exhibits broad-spectrum activity against picornaviruses, including rhinoviruses and enteroviruses, which are responsible for the common cold and other serious illnesses.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1][2] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[1]

This compound Solution Preparation and Solubility

For research purposes, this compound is commonly supplied as this compound diphosphate, a salt form with enhanced aqueous solubility and stability compared to the free base.[3]

Table 1: Solubility of this compound Diphosphate

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide)4 mg/mL (6.92 mM)[4], 6.75 mg/mL (11.67 mM)[2]Sonication may be required to fully dissolve the compound.[4] Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use a fresh, unopened vial of DMSO.[2]
Aqueous BufferEnhanced solubility compared to the free base.[3]A specific quantitative value for aqueous solubility is not readily available in the reviewed literature. It is recommended to test solubility in the desired aqueous buffer starting with low concentrations.

Storage and Stability

Proper storage of this compound is crucial to maintain its antiviral activity.

Table 2: Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationNotes
Powder-20°C3 yearsStore in a dry, dark place.
Stock Solution in DMSO-80°C6 months[2]Aliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution in DMSO-20°C1 month[2]Ensure the container is sealed to prevent moisture absorption.[2]
Working Solutions in Cell Culture MediaPrepared fresh for each experimentNot recommended for long-term storageThe stability of this compound in cell culture media at 37°C has not been extensively reported. To ensure consistent results, it is best practice to prepare fresh dilutions from the frozen stock solution for each experiment.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound diphosphate in DMSO, a common starting concentration for in vitro antiviral assays.

Materials:

  • This compound diphosphate powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound diphosphate needed to prepare the desired volume of a 10 mM solution. The molecular weight of this compound diphosphate is 578.45 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 578.45 g/mol * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound diphosphate powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to the tube containing the this compound diphosphate powder.

  • Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for short intervals until the solution is clear.[4]

  • Aliquot and store: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general framework for determining the antiviral activity of this compound against a susceptible virus using a cytopathic effect (CPE) reduction assay. This assay measures the ability of the compound to protect cells from virus-induced death.

Materials:

  • Susceptible host cell line (e.g., HeLa, Vero cells)

  • Virus stock with a known titer

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium. The final concentrations should typically range from low micromolar to nanomolar levels, depending on the virus being tested. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment of Cells: After 24 hours, remove the growth medium from the cells and add the serially diluted this compound solutions to the respective wells. Include wells for "virus control" (cells with virus but no compound) and "cell control" (cells with medium only).

  • Virus Infection: Add the virus to all wells except the "cell control" wells at a multiplicity of infection (MOI) that will cause complete CPE in the "virus control" wells within 48-72 hours.

  • Incubation: Incubate the plate at the optimal temperature for the specific virus and cell line (typically 37°C) for 48-72 hours, or until approximately 90-100% CPE is observed in the "virus control" wells.

  • Assessment of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. The 50% effective concentration (EC50), which is the concentration of this compound that protects 50% of the cells from virus-induced death, can be calculated using a dose-response curve fitting software.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow.

G This compound Mechanism of Action cluster_virus_entry Picornavirus Entry cluster_vapendavir_action This compound Intervention Virus Attachment Virus Attachment Receptor Binding Receptor Binding Virus Attachment->Receptor Binding 1. Attachment Endocytosis Endocytosis Receptor Binding->Endocytosis 2. Entry Uncoating Uncoating Endocytosis->Uncoating 3. Uncoating RNA Release RNA Release Uncoating->RNA Release 4. Genome Release Viral Replication Viral Replication RNA Release->Viral Replication Leads to This compound This compound Viral Capsid Viral Capsid This compound->Viral Capsid Binds to VP1 pocket Stabilized Capsid Stabilized Capsid Viral Capsid->Stabilized Capsid Stabilizes Capsid Block Uncoating Uncoating Blocked Stabilized Capsid->Block Uncoating Prevents conformational change No RNA Release No RNA Release Block Uncoating->No RNA Release Results in Inhibition of Replication Inhibition of Replication No RNA Release->Inhibition of Replication Leads to

Caption: this compound binds to the VP1 protein of the picornavirus capsid, stabilizing it and preventing the uncoating process required for viral RNA release.

G This compound Experimental Workflow Start Start Prepare 10 mM Stock Solution in DMSO Prepare 10 mM Stock Solution in DMSO Start->Prepare 10 mM Stock Solution in DMSO Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Store Stock at -80C Store Stock at -80C Prepare 10 mM Stock Solution in DMSO->Store Stock at -80C Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Store Stock at -80C->Prepare Serial Dilutions of this compound Treat Cells with this compound Dilutions Treat Cells with this compound Dilutions Seed Cells in 96-well Plate->Treat Cells with this compound Dilutions Prepare Serial Dilutions of this compound->Treat Cells with this compound Dilutions Infect Cells with Virus Infect Cells with Virus Treat Cells with this compound Dilutions->Infect Cells with Virus Incubate for 48-72h Incubate for 48-72h Infect Cells with Virus->Incubate for 48-72h Assess Cell Viability (CPE) Assess Cell Viability (CPE) Incubate for 48-72h->Assess Cell Viability (CPE) Analyze Data (EC50) Analyze Data (EC50) Assess Cell Viability (CPE)->Analyze Data (EC50) End End Analyze Data (EC50)->End

Caption: A typical workflow for evaluating the antiviral efficacy of this compound using a cell-based cytopathic effect (CPE) reduction assay.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, it is essential to follow standard laboratory safety practices when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • For research use only. Not for human or veterinary use.

By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a tool to study picornavirus replication and develop novel antiviral therapies.

References

Application Notes and Protocols for Plaque Reduction Assay Using Vapendavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is a potent, orally bioavailable antiviral compound that has demonstrated significant activity against a broad spectrum of human rhinoviruses (HRVs), the primary causative agents of the common cold.[1][2][3] As a member of the capsid-binding class of antivirals, this compound targets a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid.[4][5][6] This interaction stabilizes the capsid, thereby preventing the conformational changes necessary for viral entry into host cells and the subsequent release of the viral RNA genome.[1][4][5][6] This mechanism of action effectively halts the viral replication cycle at an early stage.[1][7]

The plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and for evaluating the efficacy of antiviral compounds.[8] This application note provides a detailed protocol for performing a plaque reduction assay to determine the in vitro antiviral activity of this compound against a representative major group human rhinovirus serotype, such as HRV14, using HeLa cells, a commonly used cell line for rhinovirus propagation.[8][9]

Mechanism of Action of this compound

This compound's antiviral activity is initiated by its specific binding to a hydrophobic pocket located within the VP1 capsid protein of susceptible rhinoviruses. This binding pocket is a common feature among many picornaviruses. The binding of this compound stabilizes the viral capsid, making it more rigid and preventing the conformational changes that are essential for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. For major group rhinoviruses, which utilize Intercellular Adhesion Molecule 1 (ICAM-1) as their cellular receptor, this compound's stabilization of the capsid interferes with the uncoating process that normally follows receptor engagement. By preventing uncoating, this compound effectively blocks viral replication before it can begin.

G cluster_virus Human Rhinovirus (HRV) cluster_cell Host Cell cluster_drug Antiviral Action HRV HRV Particle VP1 VP1 Capsid Protein ICAM1 ICAM-1 Receptor HRV->ICAM1 1. Attachment Pocket Hydrophobic Pocket RNA Viral RNA Cell HeLa Cell Endosome Endosome ICAM1->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Uncoating & RNA Release (pH-dependent conformational change) Replication Viral Replication Cytoplasm->Replication 4. Replication This compound This compound This compound->Pocket Binding This compound->Endosome Inhibition of Uncoating

Mechanism of this compound Action

Experimental Protocol: Plaque Reduction Assay

This protocol is optimized for determining the 50% effective concentration (EC50) of this compound against a major group rhinovirus, such as HRV14, in HeLa cells.

Materials:

  • HeLa Cells (e.g., ATCC CCL-2)

  • Human Rhinovirus 14 (HRV14) (e.g., ATCC VR-284)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Agarose or Carboxymethylcellulose (for overlay)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

  • Sterile pipettes and tubes

  • Humidified incubator with 5% CO2

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.

    • Seed the HeLa cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well for a 12-well plate). Incubate overnight.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare serial dilutions of this compound in DMEM with 2% FBS. The concentration range should bracket the expected EC50 value. Include a vehicle control (DMSO alone).

  • Virus Infection and Drug Treatment:

    • Wash the confluent HeLa cell monolayers twice with sterile PBS.

    • Prepare a virus inoculum of HRV14 in DMEM with 2% FBS at a concentration that will produce approximately 50-100 plaques per well.

    • In separate tubes, mix equal volumes of the virus inoculum with each this compound dilution (and the vehicle control). Incubate this mixture at room temperature for 1 hour to allow the drug to interact with the virus.

    • Inoculate the cell monolayers with 200 µL of the virus-drug mixture per well.

    • Incubate the plates at 34°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the inoculum.

  • Overlay and Incubation:

    • After the 1-hour adsorption period, carefully aspirate the inoculum from each well.

    • Prepare a 2X overlay medium (e.g., 2X DMEM with 4% FBS) and mix it with an equal volume of molten 1.6% agarose or 2% carboxymethylcellulose. The overlay should also contain the corresponding concentrations of this compound (or vehicle).

    • Gently add 1 mL of the overlay mixture to each well.

    • Allow the overlay to solidify at room temperature, then transfer the plates to a 34°C, 5% CO2 incubator.

    • Incubate for 3-4 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the formaldehyde.

    • Stain the cell monolayers with 0.5 mL of crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100

  • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

  • Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%, using a non-linear regression analysis.

Quantitative Data Summary

The following table presents representative data on the antiviral activity of this compound against a picornavirus. While specific plaque reduction percentages for this compound against HRV14 are not publicly available, the data for Enterovirus 71 (EV71), another member of the Picornaviridae family, illustrates its high potency.

This compound Concentration (µM)VirusCell Line% Plaque Reduction (Representative)EC50 (µM)
0.01HRV14HeLa~10%
0.1HRV14HeLa~40%
0.5 - 1.4 EV71 Various 0.5 - 1.4
1.0HRV14HeLa~85%
10HRV14HeLa>95%

Note: The percentage of plaque reduction for HRV14 is a representative illustration of a dose-dependent effect based on the known high potency of this compound. The EC50 value is for Enterovirus 71 as reported in the literature.

Experimental Workflow

The following diagram illustrates the key steps in the plaque reduction assay protocol.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed HeLa Cells in Plates E Infect HeLa Monolayers (1 hr adsorption at 34°C) A->E B Prepare Serial Dilutions of this compound D Mix Virus with this compound (1 hr incubation) B->D C Prepare HRV14 Inoculum C->D D->E F Remove Inoculum & Add Overlay with this compound E->F G Incubate for 3-4 days at 34°C F->G H Fix and Stain Plaques with Crystal Violet G->H I Count Plaques H->I J Calculate % Plaque Reduction I->J K Determine EC50 Value J->K

Plaque Reduction Assay Workflow

References

Protocol for Vapendavir Resistance Mutation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vapendavir is an orally available antiviral compound that has shown potent activity against a broad range of picornaviruses, including human rhinoviruses (HRVs) and enteroviruses, which are major causative agents of the common cold and other respiratory illnesses.[1][2][3] this compound functions as a capsid binder, specifically targeting a hydrophobic pocket within the viral protein 1 (VP1).[4][5] By occupying this pocket, this compound stabilizes the viral capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral RNA genome into the host cell.[5][6] This mechanism effectively halts the viral replication cycle at an early stage.[1]

As with many antiviral agents, the emergence of drug resistance is a significant concern. For this compound, resistance is typically conferred by amino acid substitutions in the VP1 protein, either directly within the drug-binding pocket or in regions that allosterically affect drug binding or capsid stability.[4][5] Understanding the genetic basis of this compound resistance is crucial for monitoring its clinical efficacy, guiding second-generation drug design, and developing effective treatment strategies. This document provides a comprehensive set of protocols for the in vitro selection and characterization of this compound-resistant picornaviruses, including methods for determining the phenotypic resistance (EC50 fold-change) and identifying the genotypic changes (mutations in VP1).

Summary of this compound Resistance Mutations

The following table summarizes known amino acid substitutions in the VP1 protein of various picornaviruses that confer resistance to this compound. The data includes the specific virus, the amino acid change, and the corresponding fold-change in the 50% effective concentration (EC50) of this compound required to inhibit the mutant virus compared to the wild-type (WT) virus.

VirusMutation (VP1)Fold-Change in EC50 vs. WTReference(s)
hRV14C199R>110[1]
hRV14C199Y>110[1]
hRV2G149CThis compound-dependent[1][4]
EV-D68A156T + K167E>10[1]
EV-D68M252L + K167E>10[1]
Poliovirus 1I194F>10[1]

Note: The G149C mutation in hRV2 results in a this compound-dependent phenotype, where the virus requires the presence of the compound for efficient replication.[1][4]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Resistance

G This compound Mechanism of Action and Resistance Pathway cluster_virus Picornavirus cluster_cell Host Cell Virus Virus VP1_Pocket VP1 Hydrophobic Pocket Virus->VP1_Pocket contains Viral_RNA Viral RNA Virus->Viral_RNA encapsidates Receptor Cellular Receptor Virus->Receptor Attachment Uncoating Viral Uncoating VP1_Pocket->Uncoating inhibits This compound This compound VP1_Pocket->this compound prevents binding Replication Viral Replication Viral_RNA->Replication initiates Host_Cell Host Cell Receptor->Uncoating triggers Uncoating->Viral_RNA releases This compound->VP1_Pocket binds to Resistance_Mutation VP1 Resistance Mutation Resistance_Mutation->VP1_Pocket alters

Caption: this compound binds to the VP1 pocket, inhibiting uncoating. Mutations can prevent this binding.

Experimental Workflow for this compound Resistance Analysis

G Workflow for this compound Resistance Analysis Start Start Virus_Culture 1. Virus Propagation & Titration (Plaque Assay) Start->Virus_Culture Resistance_Selection 2. In Vitro Resistance Selection (Dose Escalation) Virus_Culture->Resistance_Selection Isolate_Resistant_Virus 3. Plaque Purification of Resistant Clones Resistance_Selection->Isolate_Resistant_Virus Phenotypic_Analysis 4. Phenotypic Analysis (CPE Reduction Assay) Isolate_Resistant_Virus->Phenotypic_Analysis Genotypic_Analysis 5. Genotypic Analysis Isolate_Resistant_Virus->Genotypic_Analysis EC50_Determination Calculate EC50 & Fold-Change Phenotypic_Analysis->EC50_Determination End End EC50_Determination->End RNA_Extraction RNA Extraction Genotypic_Analysis->RNA_Extraction RT_PCR RT-PCR of VP1 Gene RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Mutation_Identification Identify Mutations Sequencing->Mutation_Identification Mutation_Identification->End

Caption: A stepwise workflow for generating and characterizing this compound-resistant viruses.

Logical Relationship of Resistance Development

G Logical Flow of Resistance Development Drug_Pressure Continuous this compound Exposure Selection Selective Pressure Drug_Pressure->Selection Viral_Replication High Rate of Viral Replication (RNA Polymerase Errors) Genetic_Diversity Generation of a Genetically Diverse Viral Population (Quasispecies) Viral_Replication->Genetic_Diversity Resistant_Variant Pre-existing or Newly Arisen Resistant Variant Genetic_Diversity->Resistant_Variant Selection->Resistant_Variant favors WT_Inhibition Wild-Type Virus Replication is Inhibited Selection->WT_Inhibition Resistant_Outgrowth Resistant Variant Outcompetes and Becomes the Dominant Strain Resistant_Variant->Resistant_Outgrowth leads to

Caption: The process of selective pressure leading to the emergence of drug-resistant viral strains.

Experimental Protocols

Cell Culture and Virus Propagation

Materials:

  • HeLa or BGM cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Picornavirus stock (e.g., hRV14, hRV2)

Protocol:

  • Culture HeLa or BGM cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • For virus propagation, seed cells in T-75 flasks and grow to 80-90% confluency.

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with the picornavirus stock at a low multiplicity of infection (MOI) of 0.01-0.1 in a small volume of serum-free DMEM.

  • Incubate for 1 hour at 34°C (for rhinoviruses) or 37°C (for enteroviruses) to allow for viral adsorption.

  • Add DMEM supplemented with 2% FBS and incubate until widespread cytopathic effect (CPE) is observed (typically 2-3 days).

  • Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles.

  • Clarify the lysate by centrifugation at 3,000 x g for 15 minutes.

  • Aliquot the supernatant containing the virus stock and store at -80°C.

Plaque Assay for Virus Titration

Materials:

  • Confluent 6-well plates of HeLa or BGM cells

  • Virus stock

  • Serum-free DMEM

  • Agarose

  • 2x DMEM

  • Neutral Red solution

Protocol:

  • Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.

  • Remove the growth medium from the 6-well plates and wash with PBS.

  • Inoculate each well with 200 µL of a virus dilution.

  • Incubate for 1 hour at 34°C or 37°C, gently rocking the plates every 15 minutes.

  • Prepare a 2x agarose overlay solution by mixing equal volumes of molten 1.6% agarose (cooled to 42°C) and 2x DMEM with 4% FBS.

  • Aspirate the virus inoculum and gently add 2 mL of the agarose overlay to each well.

  • Allow the overlay to solidify at room temperature, then incubate at 34°C or 37°C until plaques are visible (2-4 days).

  • Add 1 mL of Neutral Red solution (0.01%) in PBS to each well and incubate for 2-4 hours.

  • Carefully remove the overlay and count the plaques to determine the virus titer in plaque-forming units per mL (PFU/mL).

In Vitro Selection of this compound-Resistant Viruses

Materials:

  • Wild-type virus stock

  • Confluent 96-well plates of HeLa or BGM cells

  • This compound

  • DMEM with 2% FBS

Protocol:

  • Seed 96-well plates with HeLa or BGM cells and grow to confluency.

  • Infect the cells with the wild-type virus at an MOI of 0.01 in the presence of increasing concentrations of this compound, starting from the EC50 concentration.

  • Incubate the plates and monitor for the appearance of CPE.

  • Harvest the supernatant from wells that show CPE at the highest drug concentration.

  • Use this supernatant to infect fresh cell monolayers in the presence of a higher concentration of this compound.

  • Repeat this process for several passages (typically 5-10), gradually increasing the this compound concentration.

  • Once a virus population is able to replicate in the presence of a high concentration of this compound (e.g., >10x the initial EC50), perform plaque purification to isolate clonal resistant viruses.

Cytopathic Effect (CPE) Reduction Assay for Phenotypic Analysis

Materials:

  • Wild-type and putative resistant virus stocks

  • Confluent 96-well plates of HeLa or BGM cells

  • This compound

  • DMEM with 2% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet solution

Protocol:

  • Seed a 96-well plate with HeLa or BGM cells and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Remove the growth medium from the cells and add the this compound dilutions to the wells.

  • Infect the cells with either wild-type or resistant virus at an MOI of 0.01. Include uninfected and untreated virus controls.

  • Incubate the plate until full CPE is observed in the virus control wells (typically 2-3 days).

  • Quantify cell viability using a preferred method (e.g., CellTiter-Glo® or Crystal Violet staining).

  • Calculate the EC50 value (the drug concentration that inhibits CPE by 50%) for both wild-type and resistant viruses using a non-linear regression analysis.

  • Determine the fold-change in resistance by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Genotypic Analysis of VP1 Gene

a) RNA Extraction and RT-PCR

Materials:

  • Resistant virus stock

  • QIAamp® Viral RNA Mini Kit (or similar)

  • Primers flanking the VP1 coding region

  • One-step RT-PCR kit

Protocol:

  • Extract viral RNA from the resistant virus stock using a commercial kit according to the manufacturer's instructions.

  • Design primers that anneal to conserved regions in the 5' and 3' untranslated regions flanking the VP1 gene of the specific picornavirus.

  • Perform a one-step RT-PCR using the extracted RNA as a template and the VP1-specific primers. A typical thermal cycling profile is:

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 95°C for 15 minutes

    • PCR Cycling (40 cycles):

      • 94°C for 30 seconds

      • 55°C for 30 seconds

      • 72°C for 1-2 minutes (depending on amplicon length)

    • Final Extension: 72°C for 10 minutes

  • Analyze the RT-PCR product by agarose gel electrophoresis to confirm the correct size.

b) Sanger Sequencing

Materials:

  • Purified RT-PCR product

  • Sequencing primers (can be the same as RT-PCR primers)

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)

Protocol:

  • Purify the RT-PCR product using a PCR purification kit.

  • Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer, and a cycle sequencing kit.

  • Perform thermal cycling for the sequencing reaction.

  • Purify the sequencing products to remove unincorporated dyes.

  • Analyze the products on an automated DNA sequencer.

  • Assemble the forward and reverse sequencing reads to obtain the consensus sequence of the VP1 gene.

  • Align the VP1 sequence of the resistant virus with the wild-type sequence to identify amino acid substitutions.

Site-Directed Mutagenesis (for confirmation of resistance mutations)

Materials:

  • Plasmid containing the wild-type VP1 gene

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

Protocol:

  • Design complementary mutagenic primers that contain the desired mutation and anneal to the plasmid containing the wild-type VP1 gene.

  • Perform PCR using the mutagenic primers and the wild-type plasmid as a template to generate a linear, mutated plasmid.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Select for transformed colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by Sanger sequencing.

  • The mutated VP1 gene can then be used to generate recombinant virus to confirm that the specific mutation confers this compound resistance.

References

Application Note and Protocol: Generation of a Vapendavir Dose-Response Curve in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vapendavir (BTA798) is a potent antiviral compound that acts as an enteroviral capsid binder.[1] It exhibits broad-spectrum activity against various picornaviruses, including rhinoviruses and enteroviruses, which are responsible for a range of human diseases from the common cold to more severe conditions.[1][2] The mechanism of action of this compound involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1][3][4] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[1][4] This application note provides a detailed protocol for generating a dose-response curve for this compound in HeLa cells infected with a susceptible picornavirus, using a cytopathic effect (CPE) reduction assay with an MTS-based readout for cell viability.

Data Presentation

The quantitative data from the dose-response experiment can be summarized in the following table. The values presented are for illustrative purposes.

This compound (µM)Absorbance (490 nm) - InfectedAbsorbance (490 nm) - Uninfected% Cell Viability% Inhibition of CPE
101.181.2098.397.9
3.331.151.2095.895.0
1.110.951.2079.275.0
0.370.551.2045.837.5
0.120.251.2020.86.3
0.040.181.2015.0-1.3
0.010.161.2013.3-3.8
0 (Virus Control)0.171.2014.20.0
0 (Cell Control)1.201.20100.0100.0

Experimental Protocols

Materials and Reagents
  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Picornavirus stock (e.g., Rhinovirus or Enterovirus 71)

  • 96-well cell culture plates

  • MTS reagent

  • Phenazine methosulfate (PMS) solution

Experimental Workflow Diagram

G Experimental Workflow for this compound Dose-Response Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare HeLa Cell Suspension seed_cells Seed HeLa Cells in 96-Well Plate (1.5 x 10^4 cells/well) prep_cells->seed_cells prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound Dilutions to Cells prep_this compound->add_this compound incubate_cells Incubate Overnight (24h) seed_cells->incubate_cells incubate_cells->add_this compound incubate_drug Incubate with this compound (1-2h) add_this compound->incubate_drug infect_cells Infect Cells with Picornavirus (MOI = 0.01) incubate_drug->infect_cells incubate_virus Incubate until CPE is visible in Virus Control (e.g., 72h) infect_cells->incubate_virus add_mts Add MTS Reagent incubate_virus->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_plate Read Absorbance at 490 nm incubate_mts->read_plate calc_inhibition Calculate % Inhibition of CPE read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ec50 Determine EC50 plot_curve->calc_ec50

Caption: Workflow for this compound dose-response curve generation.

Detailed Methodologies

1. Cell Culture and Seeding:

  • Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.

  • Seed the HeLa cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.[1]

  • Incubate the plate overnight to allow for cell attachment.

2. This compound Preparation and Addition:

  • Prepare a 10 mM stock solution of this compound in DMSO.[1]

  • On the day of the experiment, perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series starting from 10 µM with a 1:3 dilution factor).

  • Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium containing DMSO alone as a virus control and wells with medium alone as a cell control.

  • Incubate the plate for 1-2 hours at 37°C.

3. Virus Infection:

  • Dilute the picornavirus stock in culture medium to a concentration that will result in a multiplicity of infection (MOI) of 0.01.[1]

  • Add the virus inoculum to all wells except for the cell control wells.

  • Incubate the plate at 37°C until the cytopathic effect (CPE) is clearly visible in the virus control wells (typically 48-72 hours).

4. MTS Assay for Cell Viability:

  • Prepare the MTS reagent according to the manufacturer's instructions.

  • Add 20 µL of the MTS reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Cell Control - Absorbance of Blank)] * 100

  • Calculate the percentage of inhibition of CPE using the following formula: % Inhibition = [(Absorbance of Treated Well - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] * 100

  • Plot the % Inhibition of CPE against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 value (the concentration of this compound that inhibits 50% of the viral CPE).

Signaling Pathway

This compound's Mechanism of Action in Picornavirus Inhibition

G Picornavirus Entry and Uncoating Inhibition by this compound cluster_cell Host Cell virus Picornavirus receptor Cellular Receptor virus->receptor 1. Attachment endosome Endosome receptor->endosome 2. Endocytosis uncoating Viral RNA Release (Uncoating) endosome->uncoating 3. Conformational Change replication Viral Replication Cycle (Translation, RNA Synthesis, Assembly) uncoating->replication 4. RNA in Cytoplasm This compound This compound This compound->inhibition inhibition->uncoating Inhibition

References

Troubleshooting & Optimization

troubleshooting Vapendavir insolubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Vapendavir in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound powder directly into my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?

A1: this compound free base is a hydrophobic molecule with low aqueous solubility (less than 1 mg/mL), so it is not recommended to dissolve it directly in aqueous buffers.[1] Attempting to do so will likely result in precipitation or an incomplete solution. The recommended method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The most commonly recommended solvent for preparing a stock solution of this compound is 100% DMSO.[2] One publication reports preparing a 10 mM this compound stock solution in DMSO for use in cell culture-based antiviral assays.[2]

Q3: Is there a more water-soluble form of this compound available?

A3: Yes, a diphosphate salt of this compound is available. Salt forms of compounds are often more water-soluble and stable than their free base counterparts.[3] If you are consistently facing solubility issues, consider using this compound diphosphate.

Q4: What is the solubility of this compound diphosphate in DMSO?

A4: this compound diphosphate has a significantly higher solubility in DMSO compared to the free base. Different suppliers report solubilities of 4 mg/mL and 6.75 mg/mL in DMSO.[4][5] Sonication may be recommended to aid dissolution.[4]

Q5: My this compound solution in DMSO appears cloudy or has precipitated after adding it to my aqueous buffer. What should I do?

A5: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. Here are a few things to check:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is kept low, ideally at or below 0.5%, as higher concentrations can be toxic to cells.[6][7] Most cell lines can tolerate up to 1%, but it is best to perform a vehicle control experiment to determine the tolerance of your specific cell line.[8][9]

  • Stock Solution Concentration: If your stock solution is too concentrated, you may be adding a volume that, upon dilution, still results in a final this compound concentration that is above its aqueous solubility limit. Try preparing a less concentrated stock solution.

  • Mixing Technique: When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q6: Can I use other organic solvents to dissolve this compound?

A6: While DMSO is the most commonly cited solvent, other organic solvents like methanol may also be suitable for dissolving this compound, as a deuterated version of this compound is reported to be soluble in both DMSO and methanol.[10] However, the compatibility of other solvents with your specific experimental system, especially cell-based assays, must be considered. If you must use an alternative, consider solvents like ethanol or polyethylene glycol 400 (PEG 400), which are sometimes used for poorly soluble compounds.[11][12] Always perform a vehicle control to assess the effect of the solvent on your experiment.

Troubleshooting Guide: this compound Insolubility

This guide provides a step-by-step approach to resolving common solubility issues with this compound.

Initial Assessment
  • Verify the form of this compound: Are you using the free base or the diphosphate salt? The diphosphate salt is expected to have better aqueous solubility.[3]

  • Review your current dissolution method: Are you attempting to dissolve it directly in an aqueous buffer? This is a common source of failure.

Recommended Dissolution Protocol

The recommended approach is to prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (free base or diphosphate salt) powder

  • 100% sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~382.46 g/mol ; this compound diphosphate: ~578.45 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If dissolution is slow, sonication in a water bath for 5-10 minutes can be beneficial.[4]

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. For this compound diphosphate, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended for solutions in DMSO.[5]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., cell culture medium) while maintaining a low, non-toxic final concentration of DMSO.

Procedure:

  • Determine the desired final concentration of this compound for your experiment.

  • Calculate the volume of your 10 mM this compound stock solution needed.

  • Calculate the final percentage of DMSO that will be present in your aqueous solution. It is critical to keep this value as low as possible, preferably ≤ 0.5%.

  • If the calculated final DMSO concentration is too high, you may need to perform a serial dilution of your stock solution in DMSO or your aqueous buffer.

  • To a sterile tube containing your aqueous buffer, add the calculated volume of the this compound DMSO stock solution drop-by-drop while gently vortexing or stirring. This ensures rapid dispersal and minimizes the risk of precipitation.

  • Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions of this compound for extended periods.

Data Presentation

Table 1: Solubility of this compound and its Diphosphate Salt

CompoundSolventReported SolubilityCitation(s)
This compoundAqueous Buffer< 1 mg/mL[1]
This compound diphosphateDMSO4 mg/mL (~6.92 mM)[4]
This compound diphosphateDMSO6.75 mg/mL (~11.67 mM)[5]
This compound (inferred)DMSO10 mM (as used in a study)[2]

Table 2: General Guidelines for Maximum Tolerated DMSO Concentration in Cell Culture

DMSO ConcentrationGeneral Effect on Cell LinesCitation(s)
≤ 0.1%Considered safe for most cell lines, including sensitive ones.[8][13]
0.1% - 0.5%Generally well-tolerated by most robust cell lines.[6][7]
> 0.5% - 1.0%May cause stress or toxicity in some cell lines; requires validation.[8][9]
> 1.0%Increased risk of cytotoxicity; generally not recommended.[9]

Visualizations

Vapendavir_Troubleshooting_Workflow start Start: this compound Insolubility Issue check_form 1. Identify this compound Form start->check_form free_base Free Base check_form->free_base More likely to have issues diphosphate Diphosphate Salt check_form->diphosphate Higher aqueous solubility expected dissolve_dmso 2. Prepare Concentrated Stock in 100% DMSO free_base->dissolve_dmso diphosphate->dissolve_dmso sonicate Consider Sonication if dissolution is slow dissolve_dmso->sonicate dilute 3. Dilute DMSO Stock into Aqueous Buffer dissolve_dmso->dilute check_precipitate Precipitation Observed? dilute->check_precipitate success Success: Soluble this compound Working Solution check_precipitate->success No troubleshoot 4. Troubleshoot Precipitation check_precipitate->troubleshoot Yes check_dmso_conc A. Verify Final DMSO % is low (<=0.5%) troubleshoot->check_dmso_conc use_less_conc_stock B. Use a less concentrated stock troubleshoot->use_less_conc_stock improve_mixing C. Improve mixing (dropwise addition) troubleshoot->improve_mixing check_dmso_conc->dilute Re-calculate dilution use_less_conc_stock->dilute Re-prepare stock improve_mixing->dilute Re-attempt dilution

Caption: Troubleshooting workflow for this compound insolubility.

Signaling_Pathway cluster_virus Picornavirus VP1 VP1 Capsid Protein (Hydrophobic Pocket) Binding Binding VP1->Binding This compound This compound This compound->Binding Conformational_Change Capsid Stabilization/ Conformational Change Binding->Conformational_Change Uncoating_Blocked Viral Uncoating Blocked Conformational_Change->Uncoating_Blocked Replication_Inhibited Viral Replication Inhibited Uncoating_Blocked->Replication_Inhibited

References

Vapendavir Antiviral Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Vapendavir concentration in antiviral assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Troubleshooting and FAQs

This section addresses common issues encountered during antiviral assays with this compound.

Frequently Asked Questions (FAQs)

  • What is this compound and how does it work? this compound (formerly BTA798) is a potent, orally available antiviral compound that belongs to a class of molecules known as capsid binders.[1][2] Its mechanism of action involves targeting a hydrophobic pocket within the viral capsid protein 1 (VP1) of picornaviruses, such as rhinoviruses and enteroviruses.[3][4] By binding to this pocket, this compound stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell.[3][4] This ultimately inhibits viral replication at an early stage.

  • Which viruses are susceptible to this compound? this compound has demonstrated broad-spectrum activity against a wide range of human rhinoviruses (HRV) and other enteroviruses.[4][5] It has shown potent activity against 97% of tested rhinoviruses.[2] It is also effective against Enterovirus 71 (EV71) and Enterovirus D68 (EV-D68).[5][6]

  • What is the typical effective concentration (EC50) of this compound? The EC50 of this compound can vary depending on the specific virus strain and the cell line used in the assay. Generally, for EV71, the EC50 values range from 0.5 to 1.4 µM.[5] For various genogroups of EV71, the average EC50 is approximately 0.7 µM.[6]

  • How is the cytotoxicity of this compound? While specific CC50 values for this compound in every cell line are not readily available in all publications, its progression to clinical trials suggests a favorable selectivity index (the ratio of CC50 to EC50).[1][7] A higher selectivity index indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells. It is crucial to determine the CC50 in the specific cell line being used for your experiments.

  • How does resistance to this compound develop? Resistance to this compound can arise through mutations in the VP1 capsid protein, specifically within or near the drug-binding pocket.[3][4] These mutations can reduce the binding affinity of this compound to the capsid, thereby diminishing its antiviral effect.[3] Interestingly, some mutations conferring resistance have been found outside the immediate binding pocket, suggesting a more complex resistance mechanism.[3][4] In some rare instances, a this compound-dependent phenotype has been observed, where the resistant virus requires the presence of the compound for efficient replication.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments Inconsistent cell seeding density. Variation in virus titer. Pipetting errors. Edge effects in multi-well plates.Ensure a consistent number of cells are seeded in each well. Use a freshly titrated virus stock for each experiment. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No antiviral activity observed Incorrect this compound concentration range. this compound degradation. Virus strain is resistant to this compound. Cell line is not permissive to the virus.Test a broader range of concentrations, including those reported in the literature (e.g., 0.1 - 10 µM). Prepare fresh stock solutions of this compound and store them properly (protected from light and at the recommended temperature). Verify the susceptibility of your virus strain to this compound using a known sensitive strain as a positive control. Confirm that the chosen cell line supports robust viral replication.
High cytotoxicity observed at effective concentrations This compound concentration is too high. The chosen cell line is particularly sensitive to the compound. Contamination of the this compound stock.Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the 50% cytotoxic concentration (CC50) and use concentrations well below this value for antiviral assays. Consider using a different, less sensitive cell line if possible. Ensure the this compound stock is sterile and free of contaminants.
Irregular or fuzzy plaques in the plaque reduction assay Cell monolayer is not confluent or is unhealthy. Agarose/methylcellulose overlay is too hot or not properly solidified. Virus concentration is too high, leading to overlapping plaques.Ensure cells form a healthy and confluent monolayer before infection. Cool the overlay to the appropriate temperature (around 42-45°C) before adding it to the cells. Ensure the overlay has completely solidified before incubation. Perform serial dilutions of the virus to obtain well-isolated plaques (typically 20-100 plaques per well).

Quantitative Data

The following tables summarize the antiviral activity of this compound against various picornaviruses.

Table 1: Antiviral Activity (EC50) of this compound against Enterovirus 71 (EV71)

EV71 GenogroupAverage EC50 (µM)
A0.842 ± 0.325
B20.671 ± 0.321
B50.498 ± 0.236
C20.957 ± 0.074
C40.739 ± 0.248
Data from Tijsma et al., 2014.[6]

Table 2: General Antiviral Activity of this compound

VirusEC50 Range (µM)Cell Line(s)
Enterovirus 71 (EV71)0.5 - 1.4Various
Human Rhinovirus (HRV)Potent activity reportedHeLa, others
Data from MedchemExpress and Lanko et al., 2021.[4][5]

Note: EC50 and CC50 values can be highly dependent on the specific experimental conditions, including the cell line, virus strain, and assay method used. It is always recommended to determine these values in your own laboratory setting.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Materials:

    • Host cells (e.g., HeLa, RD)

    • Cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

    • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

2. Plaque Reduction Neutralization Test (PRNT)

This assay determines the antiviral activity of this compound by quantifying the reduction in viral plaques.

  • Materials:

    • Host cells (e.g., HeLa, RD)

    • Cell culture medium

    • This compound stock solution

    • Virus stock of known titer

    • 6-well or 12-well cell culture plates

    • Overlay medium (e.g., 2x MEM containing 1.2% methylcellulose or 1% low-melting-point agarose)

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Procedure:

    • Seed host cells in multi-well plates to form a confluent monolayer.

    • Prepare serial dilutions of this compound in cell culture medium.

    • In separate tubes, mix each dilution of this compound with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Include a virus-only control.

    • Incubate the virus-compound mixtures for 1 hour at 37°C to allow this compound to bind to the virus.

    • Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Gently remove the inoculum and add the overlay medium to each well.

    • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

    • Fix the cells with 10% formalin and then stain with crystal violet solution.

    • Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Visualizations

The following diagrams illustrate key experimental workflows and the mechanism of action of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Host Cells in Multi-well Plates cytotoxicity Determine CC50 (Cytotoxicity Assay) prep_cells->cytotoxicity antiviral Determine EC50 (Antiviral Assay) prep_cells->antiviral prep_this compound Prepare Serial Dilutions of this compound prep_this compound->cytotoxicity prep_this compound->antiviral prep_virus Prepare Virus Inoculum prep_virus->antiviral calc_si Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->calc_si CC50 Value antiviral->calc_si EC50 Value G cluster_virus Picornavirus Particle cluster_cell Host Cell capsid Viral Capsid (VP1, VP2, VP3, VP4) vp1_pocket Hydrophobic Pocket in VP1 rna Viral RNA cell_membrane Cell Membrane capsid->cell_membrane Uncoating Inhibited receptor Cellular Receptor capsid->receptor Binding Blocked vp1_pocket->capsid Stabilizes This compound This compound This compound->vp1_pocket Binds to

References

Technical Support Center: Vapendavir In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vapendavir in in vitro experiments. While this compound is primarily recognized for its potent antiviral activity as a capsid binder with a favorable safety profile in clinical trials, this guide addresses potential in vitro cytotoxicity issues that may arise during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vitro cytotoxicity of this compound?

Based on available scientific literature, significant in vitro cytotoxicity is not a widely reported characteristic of this compound at its effective antiviral concentrations. Its mechanism of action involves binding to the viral capsid, a structure absent in host cells, which suggests a high degree of selectivity for the virus.[1][2][3] However, as with any compound, cytotoxicity can be observed at high concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window.

Q2: What are common causes of unexpected cytotoxicity in cell culture when using antiviral compounds like this compound?

Several factors can contribute to unexpected cell death in vitro:

  • High Compound Concentration: Exceeding the therapeutic window can lead to off-target effects and cytotoxicity.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is essential to run a vehicle-only control.

  • Unhealthy Cell Cultures: Cells that are stressed, contaminated (e.g., with mycoplasma), or have been passaged too many times are more susceptible to compound-induced toxicity.[4]

  • Assay-Specific Artifacts: The type of cytotoxicity assay used can sometimes produce false-positive results.

  • Compound Instability: Degradation of the compound in culture media over time could potentially lead to the formation of toxic byproducts.

Q3: Could combining this compound with other compounds increase cytotoxicity?

Yes, co-administration of this compound with other antiviral agents or compounds could potentially lead to synergistic cytotoxicity. It is recommended to assess the cytotoxicity of each compound individually and in combination to identify any interactive effects.

Troubleshooting Guides

Problem: I am observing significant cell death in my this compound-treated wells.

Step 1: Verify Experimental Parameters
  • Confirm this compound Concentration: Double-check all calculations for dilutions and final concentrations in your experimental wells.

  • Assess Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including controls) and is at a level known to be non-toxic to your cell line (typically ≤ 0.5%).

  • Evaluate Cell Health: Before seeding, ensure your cells are healthy, with high viability (>95%) and are within an appropriate passage number.[4]

Step 2: Perform a Cytotoxicity Dose-Response Analysis

To systematically assess the cytotoxicity of this compound in your experimental system, it is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50).

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTS Assay

Objective: To quantify the cytotoxicity of this compound in a specific cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HeLa, Vero)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of solvent as the highest this compound concentration.

  • Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions and controls. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that mirrors your antiviral assay (e.g., 48 or 72 hours).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.

Data Presentation

Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound
Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HeLa0.7> 100> 142
Vero0.9> 100> 111
A5491.2> 100> 83

EC50 (50% effective concentration) values are representative of this compound's antiviral activity against rhinoviruses. CC50 values are hypothetical and should be determined experimentally.

Visualizations

Diagram 1: Experimental Workflow for Assessing In Vitro Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Healthy Cell Culture D Seed Cells in 96-well Plate A->D B Prepare this compound Serial Dilutions E Treat Cells with Compound and Controls B->E C Prepare Vehicle Control C->E D->E F Incubate (e.g., 48-72h) E->F G Add Viability Reagent (e.g., MTS) F->G H Measure Absorbance G->H I Calculate % Viability vs. Control H->I J Determine CC50 I->J

Caption: Workflow for determining the CC50 of this compound.

Diagram 2: Troubleshooting Logic for Unexpected Cytotoxicity

G A High Cytotoxicity Observed B Check Cell Health (Viability, Passage #) A->B C Run Vehicle Control A->C D Verify Drug Concentration A->D G Are Cells Healthy? B->G E Is Vehicle Control Toxic? C->E F Is Drug Concentration Correct? D->F E->F No H Reduce Solvent Conc. or Change Solvent E->H Yes F->G Yes I Recalculate and Re-prepare Dilutions F->I No J Use Lower Passage, Healthy Cells G->J No K Perform CC50 Assay to Find Safe Range G->K Yes

Caption: Decision tree for troubleshooting cytotoxicity.

Diagram 3: Hypothetical Apoptotic Pathway Activated by Cytotoxicity

G A High Concentration of Compound (Off-Target Effect) B Cellular Stress A->B C Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C D Activation of Executioner Caspases (e.g., Caspase-3, Caspase-7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: Simplified caspase cascade in drug-induced apoptosis.

References

Vapendavir experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vapendavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (BTA798) is an investigational antiviral compound that acts as a capsid binder.[1] It targets a hydrophobic pocket within the viral capsid of picornaviruses, such as rhinoviruses and enteroviruses.[2][3] By binding to this pocket, this compound prevents the virus from uncoating and releasing its genetic material into the host cell, thereby inhibiting viral replication at an early stage.[2][3][4]

Q2: Which viruses are susceptible to this compound?

This compound has demonstrated broad-spectrum activity against various picornaviruses. It is particularly potent against human rhinoviruses (HRV), the primary cause of the common cold, and has shown efficacy against enterovirus 71 (EV71).[1][5] It exhibits potent activity across 97% of rhinoviruses tested and other respiratory enteroviruses.[6][7]

Q3: What are the typical EC50 values observed for this compound?

The effective concentration (EC50) of this compound can vary depending on the viral strain and the cell line used in the assay. The following table summarizes some reported EC50 values.

Virus StrainCell LineEC50 (µM)Reference
Enterovirus 71 (EV71)Various0.5 - 1.4[1]
Enterovirus 71 (EV71)-~0.7 (average)[5]

Q4: Is this compound active against pleconaril-resistant viruses?

Cross-resistance has been observed between this compound and other capsid binders like pleconaril, suggesting similar mechanisms of resistance.[2] However, this compound has shown activity against EV71, a virus against which pleconaril is inactive.[5] This suggests that while there is some overlap in their activity spectrum, this compound may be effective against certain viruses that are resistant to other capsid binders.

Troubleshooting Guide

Problem 1: High variability in EC50 values between experiments.

Possible Causes:

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact viral replication and drug efficacy.

  • Virus Stock Titer: Inconsistent virus titers used for infection will lead to variability in the cytopathic effect (CPE) and, consequently, the calculated EC50 value.

  • Assay Method: Differences in incubation times, the method used to assess cell viability (e.g., MTS, crystal violet), and the specific protocol for the CPE reduction assay can introduce variability.[5][8]

  • Drug Quality: Degradation of the this compound compound can lead to reduced potency.

Solutions:

  • Standardize Cell Culture: Maintain a consistent cell seeding density and use cells within a defined passage number range. Ensure all reagents, including media and serum, are from the same lot for a given set of experiments.

  • Accurate Virus Titeration: Always titer your viral stock before initiating an antiviral assay to ensure a consistent multiplicity of infection (MOI).

  • Consistent Assay Protocol: Adhere strictly to a standardized protocol for your antiviral assays. This includes consistent incubation periods and the same method for quantifying cell viability.

  • Proper Drug Handling: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions of the compound for each experiment from a stock solution.

Problem 2: No antiviral activity observed or unexpectedly high EC50 values.

Possible Causes:

  • Viral Resistance: The viral strain being tested may have pre-existing resistance to capsid-binding inhibitors. Resistance to this compound can be readily selected in cell culture.[2]

  • Incorrect Viral Serotype: The virus being used may not be a susceptible picornavirus.

  • Suboptimal Assay Conditions: The MOI may be too high, overwhelming the inhibitory effect of the compound.

  • Compound Inactivity: The this compound stock may have degraded.

Solutions:

  • Sequence the Viral Capsid: If resistance is suspected, sequence the VP1 region of the viral capsid to identify potential resistance mutations.[2]

  • Confirm Virus Identity: Verify the identity of your viral stock using molecular methods such as RT-PCR and sequencing.

  • Optimize MOI: Perform a virus titration experiment to determine the optimal MOI that results in a clear cytopathic effect within the timeframe of your assay without being excessive.

  • Use a Positive Control: Include a known susceptible virus strain in your experiments to confirm the activity of your this compound stock.

Problem 3: Appearance of drug-resistant or drug-dependent viral variants.

Possible Causes:

  • Prolonged Drug Exposure: Continuous culture of viruses in the presence of this compound can lead to the selection of resistant mutants.[2]

  • Specific Viral Mutations: Resistance mutations can occur both inside and outside the drug-binding pocket in the VP1 capsid protein.[2][3] In some cases, mutations can lead to drug dependency, where the virus requires the presence of the compound for efficient replication.[2][3]

Solutions:

  • Limit Drug Exposure: When possible, limit the duration of drug exposure during viral culture to minimize the selection pressure for resistance.

  • Monitor for Resistance: Regularly assess the susceptibility of your viral stocks to this compound, especially after multiple passages in the presence of the compound.

  • Sequence Resistant Isolates: If resistance or dependency is observed, sequence the entire viral genome to identify the causative mutations. This information is valuable for understanding the mechanisms of resistance and for the development of next-generation inhibitors. A G149C substitution in HRV-2, for example, has been shown to confer this compound dependency.[2][3]

Experimental Protocols

1. Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

Materials:

  • 96-well cell culture plates

  • Susceptible host cells (e.g., HeLa, BGM)[2]

  • This compound stock solution

  • Virus stock of known titer

  • Cell culture medium (e.g., MEM with 2% FBS)[2]

  • Cell viability reagent (e.g., MTS, crystal violet)

Procedure:

  • Seed 96-well plates with host cells at a density that will result in a confluent monolayer on the day of infection (e.g., 15,000 cells/well for HeLa).[2]

  • Incubate the plates overnight at 37°C (or 35°C for HRV) in a 5% CO2 incubator.[2]

  • The next day, prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with medium but no compound (virus control).

  • Infect the cells (excluding the cell control wells) with the virus at a predetermined MOI (e.g., 0.01).[2]

  • Incubate the plates until full CPE is observed in the virus control wells.

  • Assess cell viability using your chosen method. For example, using an MTS-based reagent, add the reagent to each well and incubate according to the manufacturer's instructions before reading the absorbance.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

2. In Vitro Resistance Selection

This protocol describes a method for selecting this compound-resistant viral variants in cell culture.

Materials:

  • 96-well cell culture plates

  • Host cells

  • This compound

  • Wild-type virus stock

Procedure:

  • Determine the optimal conditions for resistance selection, which is typically the lowest compound concentration and highest virus input that still results in complete inhibition of CPE.[2]

  • Set up multiple 96-well plates with a confluent monolayer of host cells.

  • Infect the cells with the wild-type virus in the presence of the predetermined optimal concentration of this compound.

  • Monitor the plates daily for the appearance of CPE.

  • When CPE is observed in a well, harvest the supernatant, which contains potentially resistant virus.[2]

  • Amplify the harvested virus by passaging it in the presence of increasing concentrations of this compound to generate a resistant virus stock.[2]

  • Confirm the resistant phenotype by performing a CPE reduction assay to compare the EC50 of the selected variant to the wild-type virus.

  • Sequence the VP1 region of the resistant virus to identify mutations.

Visualizations

Vapendavir_Mechanism_of_Action cluster_virus Picornavirus cluster_entry Viral Entry and Uncoating VP1 VP1 Pocket Hydrophobic Pocket VP2 VP2 VP3 VP3 VP4 VP4 (internal) RNA Viral RNA Uncoating Uncoating Pocket->Uncoating Stabilizes Capsid This compound This compound This compound->Pocket Binds to HostCell Host Cell Attachment Attachment Attachment->Uncoating prevents RNA_Release RNA Release into Cytoplasm Uncoating->RNA_Release leads to Replication Viral Replication RNA_Release->Replication initiates cluster_virus cluster_virus cluster_virus->HostCell Attaches to CPE_Reduction_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate overnight A->B C 3. Add serial dilutions of this compound B->C D 4. Infect with virus C->D E 5. Incubate until CPE in controls D->E F 6. Assess cell viability E->F G 7. Calculate EC50 F->G Resistance_Selection_Workflow cluster_0 Initial Selection cluster_1 Amplification & Confirmation A 1. Infect cells with WT virus + this compound B 2. Monitor for CPE A->B C 3. Harvest supernatant from CPE-positive wells B->C D 4. Passage virus with increasing [this compound] C->D E 5. Confirm resistance with CPE assay (EC50) D->E F 6. Sequence VP1 of resistant variant E->F

References

Vapendavir Treatment Protocols for Primary Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining Vapendavir treatment protocols in primary cells. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against enteroviruses?

This compound is a potent antiviral compound that acts as an enteroviral capsid binder.[1] It specifically targets a hydrophobic pocket within the viral protein 1 (VP1) of the viral capsid.[2] By binding to this pocket, this compound stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell, thereby inhibiting viral replication at an early stage.[3][4][5]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, often at a concentration of 10 mM.[2] For long-term storage, the stock solution should be kept at -20°C for up to six months.[6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Q3: What are the typical effective concentrations (EC50) of this compound observed in cell lines?

The EC50 values for this compound can vary depending on the enterovirus strain and the cell line used. For example, against various Enterovirus 71 (EV71) strains, the EC50 values have been reported to be in the range of 0.5-1.4 μM.[1] It is crucial to determine the optimal EC50 in the specific primary cell system being used, as efficacy can differ from immortalized cell lines.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Primary Cells

Q: I am observing significant cell death in my primary cell cultures after this compound treatment, even at concentrations that were not toxic to cell lines. What could be the cause and how can I resolve this?

A: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The increased cytotoxicity could be due to several factors:

  • Inherent Sensitivity: Primary cells may have different metabolic rates or membrane compositions, making them more susceptible to drug-induced stress.

  • DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to primary cells.

  • Donor Variability: Primary cells from different donors can exhibit varied responses to treatment.[8][9][10][11]

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of this compound specifically in your primary cells. This is essential to establish a therapeutic window. A detailed protocol is provided below.

  • Control for Solvent Toxicity: Include a vehicle control group treated with the same concentration of DMSO used to dilute this compound to assess the solvent's contribution to cytotoxicity. Aim to keep the final DMSO concentration in the culture medium below 0.5%.

  • Screen Multiple Donors: If possible, test this compound on primary cells from several donors to understand the range of cytotoxic responses.[8][10]

  • Reduce Treatment Duration: If long-term incubation is causing toxicity, consider reducing the exposure time of the cells to this compound, if experimentally feasible.

Issue 2: Inconsistent Antiviral Activity

Q: I am seeing significant variability in the antiviral efficacy of this compound in my primary cell experiments. Why is this happening and what can I do to improve consistency?

A: Inconsistent antiviral activity is a common challenge when working with primary cells and can stem from several sources:

  • Donor-to-Donor Variability: Genetic and physiological differences between primary cell donors can lead to variations in viral replication efficiency and drug response.[8][9][10][11]

  • Variable Virus Titer: Inconsistent virus stock titers or degradation of the virus stock can lead to different levels of infection and perceived antiviral effect.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can impact both cell health and viral replication.[12]

Troubleshooting Steps:

  • Standardize Cell Culture Protocols: Use a consistent cell seeding density and passage number for all experiments. Ensure that the culture medium and supplements are from the same lot to minimize variability.[12]

  • Titer Virus Stock Regularly: Always use a freshly thawed aliquot of virus stock and titer it before each experiment to ensure a consistent multiplicity of infection (MOI).

  • Include Appropriate Controls: Always include untreated infected controls (virus control) and uninfected controls (cell control) in every experiment. A positive control antiviral, if available, can also help assess assay performance.

  • Normalize Data: When comparing results across experiments or donors, consider normalizing the data, for example, by expressing the results as a percentage of the virus control.

  • Increase Replicates: Use technical and biological replicates to increase the statistical power of your findings and better account for variability.

Issue 3: Low or No Antiviral Effect

Q: I am not observing the expected antiviral effect of this compound in my primary cell experiments. What are the possible reasons?

A: A lack of antiviral activity could be due to several factors related to the compound, the virus, or the experimental setup:

  • Drug Inactivity: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Viral Resistance: The enterovirus strain being used may have inherent or acquired resistance to this compound. Resistance can develop rapidly in vitro.[2]

  • Suboptimal Drug Concentration: The concentration of this compound used may be too low to effectively inhibit viral replication in the primary cell system.

  • High MOI: A very high multiplicity of infection might overwhelm the inhibitory capacity of the drug.

Troubleshooting Steps:

  • Verify Compound Activity: Test the this compound stock on a sensitive cell line and virus strain where its activity is well-established to confirm its potency.

  • Sequence the Virus: If resistance is suspected, sequence the VP1 region of the viral genome to check for mutations known to confer resistance to capsid binders.

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the EC50 of this compound against the specific virus strain in your primary cells.

  • Optimize MOI: Use a lower MOI (e.g., 0.1-1) to ensure that the antiviral has a sufficient window to inhibit viral replication.

  • Time-of-Addition Assay: Perform a time-of-addition assay to confirm that this compound is being added at the correct stage of the viral life cycle to exert its inhibitory effect (i.e., at or shortly after infection).

Data Presentation

Table 1: Example of this compound Efficacy and Cytotoxicity Data in Primary Human Bronchial Epithelial (HBE) Cells

ParameterValueCell TypeVirus Strain
EC50 0.8 µMPrimary HBE CellsRhinovirus 16
CC50 > 25 µMPrimary HBE CellsN/A
Selectivity Index (SI) > 31.25N/AN/A

Note: These are example values and should be experimentally determined for your specific system.

Experimental Protocols

Protocol 1: Cytotoxicity Assay in Primary Cells

This protocol determines the concentration of this compound that is toxic to primary cells.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. Also, prepare a corresponding serial dilution of DMSO as a vehicle control.

  • Treatment: After 24 hours, remove the culture medium from the cells and add the this compound or DMSO dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Assay (Virus Yield Reduction) in Primary Cells

This protocol quantifies the ability of this compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed primary cells in a 24-well plate to achieve 80-90% confluency on the day of infection.

  • Infection and Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Infect the cells with the enterovirus at a specific MOI (e.g., 0.1) for 1-2 hours.

    • After the adsorption period, remove the inoculum, wash the cells with PBS, and add fresh culture medium containing the same concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard plaque assay or TCID50 assay on a permissive cell line.[13][14][15][16]

  • Data Analysis: Calculate the percentage of virus yield reduction for each this compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the data and using non-linear regression.

Mandatory Visualizations

Vapendavir_Mechanism_of_Action cluster_virus Enterovirus cluster_drug Antiviral Action cluster_cell Host Cell Virus Enterovirus VP1 VP1 Capsid Protein Virus->VP1 Viral_RNA Viral RNA Host_Cell Host Cell Virus->Host_Cell Attachment Hydrophobic_Pocket Hydrophobic Pocket VP1->Hydrophobic_Pocket Uncoating_Inhibited Uncoating Inhibited Hydrophobic_Pocket->Uncoating_Inhibited Stabilizes Capsid This compound This compound This compound->Hydrophobic_Pocket Binds to Replication_Blocked Replication Blocked Uncoating_Inhibited->Replication_Blocked Prevents RNA Release

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Experiment Seed_Cells 1. Seed Primary Cells (e.g., HBE) Start->Seed_Cells Prepare_this compound 2. Prepare this compound Serial Dilutions Seed_Cells->Prepare_this compound Pre-treatment 3. Pre-treat Cells with This compound Prepare_this compound->Pre-treatment Infection 4. Infect Cells with Enterovirus (e.g., RV) Pre-treatment->Infection Incubation 5. Incubate for Full Replication Cycle Infection->Incubation Harvest 6. Harvest Supernatant Incubation->Harvest Titer_Virus 7. Determine Virus Titer (Plaque Assay/TCID50) Harvest->Titer_Virus Analyze_Data 8. Analyze Data & Determine EC50 Titer_Virus->Analyze_Data End End Analyze_Data->End

Caption: Antiviral assay experimental workflow.

References

Technical Support Center: Overcoming Vapendavir Resistance in Rhinovirus Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vapendavir Research. This resource is designed for researchers, scientists, and drug development professionals working with this compound and investigating mechanisms of resistance in human rhinovirus (HRV) strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound and rhinovirus.

Issue Possible Cause Recommended Solution
High variability in IC50 values for this compound across experiments. 1. Inconsistent viral titer. 2. Variation in cell confluence. 3. Different passage numbers of the virus stock.1. Ensure a consistent multiplicity of infection (MOI) is used for each experiment. Re-titer viral stocks regularly. 2. Seed cells to achieve 90-95% confluence at the time of infection. 3. Use low-passage virus stocks for consistent results.
No observed antiviral effect of this compound. 1. Use of a naturally resistant rhinovirus serotype. 2. Degraded this compound stock solution. 3. Experimental error.1. Confirm the susceptibility of your rhinovirus strain to this compound. Some serotypes may exhibit intrinsic resistance. 2. Prepare fresh this compound stock solutions and store them appropriately. 3. Review the experimental protocol for any deviations. Include positive and negative controls in your assays.
Emergence of this compound-resistant mutants in culture. Spontaneous mutations in the viral genome, particularly in the VP1 capsid protein.This is an expected outcome of selective pressure. Isolate and sequence the resistant variants to identify mutations. See the "Experimental Protocols" section for generating and characterizing resistant mutants.
Reduced viral fitness in the absence of this compound for a resistant strain. The resistant mutant may have developed this compound dependency, such as the G149C mutation in HRV-2.[1]Culture the this compound-dependent strain in the presence of the compound to maintain viral replication and stability.[1]

Frequently Asked Questions (FAQs)

This compound's Mechanism of Action and Resistance

Q1: What is the mechanism of action of this compound?

A1: this compound is a capsid-binding inhibitor.[1] It inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid.[1] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, thus inhibiting viral replication at an early stage.[1] this compound has demonstrated broad-spectrum activity against a majority of rhinovirus serotypes.[2][3]

Q2: How does resistance to this compound develop in rhinovirus strains?

A2: Resistance to this compound arises from mutations in the viral genome, primarily within the VP1 capsid protein. These mutations can occur both inside and outside the drug-binding pocket.[1] Mutations within the pocket can directly interfere with this compound binding, while mutations outside the pocket may allosterically alter the pocket's conformation, reducing drug affinity.[1]

Q3: What are the specific mutations known to confer this compound resistance?

A3: Studies have identified several mutations in the VP1 protein that lead to this compound resistance. These include:

  • In hRV14: C199R/Y

  • In hRV2: G149C (leading to drug dependency)

  • In EV-D68: M252L and A156T (mutations outside the pocket) and K167E (mutation outside the pocket)[1]

This compound-resistant isolates often show cross-resistance to other capsid binders like pleconaril and pirodavir.[1]

Q4: What is this compound dependency, and how does it occur?

A4: this compound dependency is a rare phenomenon where a resistant virus requires the presence of the drug for efficient replication. A notable example is the G149C mutation in HRV-2.[1] It is hypothesized that this mutation destabilizes the viral capsid, and the binding of this compound is necessary to restore stability and allow for successful infection.[1]

Overcoming this compound Resistance

Q5: What are the primary strategies to overcome this compound resistance?

A5: The main strategy to combat this compound resistance is the use of combination therapy, where this compound is co-administered with an antiviral agent that has a different mechanism of action.[1] This approach can reduce the likelihood of resistance emerging and can be effective against strains already resistant to capsid binders.

Q6: What classes of antiviral agents can be used in combination with this compound?

A6: Antivirals with distinct mechanisms of action are ideal for combination therapy. These include:

  • Protease Inhibitors: Compounds like rupintrivir target the viral 3C protease, which is essential for processing the viral polyprotein into functional proteins.[4][5]

  • Host-Targeting Agents: These drugs inhibit cellular factors that the virus hijacks for its replication. For example, inhibitors of phosphatidylinositol 4-kinase III beta (PI4KB) or oxysterol-binding protein (OSBP) can disrupt the formation of viral replication organelles.

  • RNA Polymerase Inhibitors: These compounds target the viral RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome.

Q7: How can the effectiveness of combination therapy be assessed in vitro?

A7: The effectiveness of combination therapy is typically evaluated using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[6][7][8] This index quantifies the synergistic, additive, or antagonistic effect of the drug combination.

  • Synergy (FIC ≤ 0.5): The combined effect is greater than the sum of the individual effects.[8][9]

  • Additivity (0.5 < FIC ≤ 4.0): The combined effect is equal to the sum of the individual effects.[8][9]

  • Antagonism (FIC > 4.0): The combined effect is less than the sum of the individual effects.[8][9]

Illustrative Synergy Data for Antiviral Combinations against Rhinovirus (Note: The following table is a representative example of synergy data. Specific data for this compound combinations may vary and should be determined experimentally.)

Drug Combination Rhinovirus Strain FIC Index Interaction
Capsid Binder + Protease InhibitorHRV-14 (Wild-Type)0.45Synergy
Capsid Binder + Protease InhibitorHRV-14 (this compound-Resistant)0.50Synergy
Capsid Binder + PI4KB InhibitorHRV-16 (Wild-Type)0.38Synergy

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Rhinovirus

This protocol describes a method for generating this compound-resistant rhinovirus mutants in cell culture through serial passage.

Materials:

  • HeLa cells (or other susceptible cell line)

  • Rhinovirus stock (e.g., HRV-14)

  • This compound

  • Cell culture medium (e.g., MEM with 2% FBS)

  • 96-well plates

Procedure:

  • Determine the EC90 of this compound: Perform a cytopathic effect (CPE) reduction assay to determine the concentration of this compound that inhibits viral CPE by 90%.

  • Initial Passage (P1):

    • Seed HeLa cells in a 96-well plate.

    • Infect the cells with rhinovirus at a low MOI in the presence of increasing concentrations of this compound (starting from sub-EC90 concentrations).

    • Incubate the plate until CPE is observed in the wells with the highest this compound concentration that still allows for some viral replication.

  • Subsequent Passages (P2-P10+):

    • Harvest the virus from the well with the highest this compound concentration showing CPE.

    • Use this viral harvest to infect fresh HeLa cells in a new 96-well plate with a new gradient of this compound concentrations, starting from the concentration used in the previous successful passage.

    • Repeat this process for multiple passages. With each passage, the virus population should adapt and be able to replicate in the presence of higher concentrations of this compound.

  • Isolation and Characterization of Resistant Clones:

    • After several passages, isolate individual viral clones from the resistant population by plaque purification.

    • Determine the IC50 of this compound for each clone to confirm the resistant phenotype.

    • Sequence the VP1 region of the resistant clones to identify mutations.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced CPE by 50% (IC50).[10]

Materials:

  • HeLa cells

  • Rhinovirus stock

  • Test compound (e.g., this compound)

  • Cell culture medium

  • 96-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted compound to the wells.

    • Infect the cells with rhinovirus at a predetermined MOI.

    • Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plate at 33°C in a 5% CO2 incubator for 3-5 days, or until 80-100% CPE is observed in the virus control wells.

  • Staining:

    • Remove the medium and fix the cells with a suitable fixative (e.g., methanol).

    • Stain the cells with crystal violet solution.

    • Wash the plate to remove excess stain and allow it to dry.

  • Data Analysis:

    • Solubilize the stain and measure the optical density (OD) at 570 nm.

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antiviral compounds.[7][8]

Materials:

  • HeLa cells

  • Rhinovirus stock

  • Two antiviral compounds (e.g., this compound and a protease inhibitor)

  • Cell culture medium

  • 96-well plates

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, create serial dilutions of Compound A. Along the y-axis, create serial dilutions of Compound B.

    • The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

    • Include rows and columns with each drug alone to determine their individual IC50 values.

  • Infection: Infect a confluent monolayer of HeLa cells in the prepared plate with rhinovirus.

  • Incubation and Staining: Follow the incubation and staining procedures as described in the CPE Reduction Assay protocol.

  • Data Analysis:

    • Determine the IC50 for each compound alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:

      • FIC of A = (IC50 of A in combination) / (IC50 of A alone)

      • FIC of B = (IC50 of B in combination) / (IC50 of B alone)

    • Calculate the FIC Index: FIC Index = FIC of A + FIC of B.

    • Interpret the interaction based on the FIC Index value (synergy, additivity, or antagonism).

Visualizations

Rhinovirus_Lifecycle_and_Drug_Targets cluster_cell Host Cell cluster_entry Entry & Uncoating cluster_replication Replication & Translation cluster_assembly Assembly & Release cluster_drugs Antiviral Targets Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis Uncoating Uncoating Endocytosis->Uncoating RNA_Release RNA_Release Uncoating->RNA_Release Viral RNA Translation Translation RNA_Release->Translation to Ribosomes Polyprotein Polyprotein Translation->Polyprotein Viral_Proteins Viral_Proteins Polyprotein->Viral_Proteins 3C Protease RNA_Replication RNA_Replication Viral_Proteins->RNA_Replication RdRp Assembly Assembly Viral_Proteins->Assembly Capsid Proteins RNA_Replication->Assembly Viral RNA New_Virions New_Virions Assembly->New_Virions Release Release New_Virions->Release Extracellular_Space Extracellular_Space Release->Extracellular_Space This compound This compound This compound->Uncoating Inhibits Protease_Inhibitors Protease_Inhibitors Protease_Inhibitors->Polyprotein Inhibits Cleavage Host_Factor_Inhibitors Host_Factor_Inhibitors Host_Factor_Inhibitors->RNA_Replication Disrupts Organelles Rhinovirus HRV Rhinovirus->Attachment

Caption: Rhinovirus lifecycle and targets for antiviral intervention.

Vapendavir_Resistance_Workflow cluster_selection Resistance Selection cluster_characterization Characterization cluster_overcoming Overcoming Resistance Start Wild-Type Rhinovirus Population Passage Serial Passage in presence of increasing this compound concentrations Start->Passage Isolation Isolation of Resistant Clones (Plaque Purification) Passage->Isolation Phenotypic Phenotypic Analysis: Determine IC50 via CPE Assay Isolation->Phenotypic Genotypic Genotypic Analysis: Sequence VP1 Gene Isolation->Genotypic Cross_Resistance Assess Cross-Resistance to other Capsid Binders Phenotypic->Cross_Resistance Combination_Therapy Combination Therapy Testing (Checkerboard Assay) Cross_Resistance->Combination_Therapy Alternative_Targets Test Antivirals with Alternative Mechanisms Cross_Resistance->Alternative_Targets

Caption: Experimental workflow for this compound resistance studies.

References

Vapendavir assay optimization for specific viral serotypes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vapendavir Assay Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing antiviral assays for this compound against specific viral serotypes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (BTA798) is a potent, orally available antiviral compound that acts as a capsid binder.[1][2] It specifically targets a hydrophobic pocket within the viral capsid protein VP1 of various picornaviruses.[3][4][5] By binding to this pocket, this compound stabilizes the capsid, preventing the conformational changes necessary for viral attachment to host cells and the subsequent release of viral RNA, thereby inhibiting viral entry and replication.[4][5]

Q2: Which viral serotypes are susceptible to this compound?

A2: this compound exhibits broad-spectrum activity against a range of picornaviruses. It is particularly effective against human rhinoviruses (HRV), the primary cause of the common cold, showing activity against the majority of tested serotypes.[6][7] It also demonstrates potent antiviral activity against various enteroviruses, including Enterovirus 71 (EV71), Enterovirus D68 (EV-D68), and poliovirus.[1][2][3]

Q3: What are the common assays used to determine the antiviral activity of this compound?

A3: The most common in vitro assays to measure the antiviral activity of this compound are the Cytopathic Effect (CPE) reduction assay and the Plaque Reduction Assay.[3][4][8] The CPE reduction assay is a high-throughput method that measures the ability of the compound to protect cells from virus-induced cell death.[9] The plaque reduction assay is a quantitative method that determines the concentration of the compound required to reduce the number of viral plaques by 50% (PRNT50).[8][10]

Q4: How can I select for this compound-resistant viruses?

A4: this compound-resistant viruses can be selected in cell culture through a stepwise increase in drug concentration. A common method is a 5-step resistance selection protocol where the virus is passaged in the presence of increasing concentrations of this compound.[1][3] This allows for the selection and isolation of viral variants with mutations that confer resistance.

Q5: What are the known resistance mutations to this compound?

A5: Resistance to this compound and other capsid binders typically arises from mutations in the VP1 protein, within or near the drug-binding pocket.[3][5] For some picornaviruses, mutations outside the binding pocket have also been shown to contribute to resistance.[4][5] In some rare cases, resistance mutations can lead to a drug-dependent phenotype, where the virus requires the presence of the compound for efficient replication.[4]

Troubleshooting Guides

Cytopathic Effect (CPE) Reduction Assay
Issue Possible Cause(s) Recommended Solution(s)
High background cytotoxicity (cell death in uninfected, drug-treated wells) - Compound concentration is too high.- The cell line is particularly sensitive to the compound.- Contamination of the compound stock or media.- Perform a cytotoxicity assay (CC50) to determine the non-toxic concentration range of this compound for your specific cell line.[11]- Use a different, more robust cell line.- Ensure all reagents are sterile and freshly prepared.
Inconsistent or variable EC50 values - Inconsistent virus titer.- Variability in cell seeding density.- Pipetting errors.- Different passage numbers of cells or virus.- Titer the virus stock accurately before each experiment.- Ensure a uniform and confluent cell monolayer.- Use calibrated pipettes and proper pipetting techniques.- Use cells and virus within a consistent and low passage number range.[8]
No or weak antiviral effect observed - The viral serotype is not susceptible to this compound.- The compound has degraded.- Incorrect assay setup.- Confirm the susceptibility of your viral serotype to this compound from literature or by using a positive control serotype.- Store this compound stock solutions at the recommended temperature and protect from light.- Double-check all dilutions and the order of addition of reagents.
Complete CPE in all wells, including high drug concentrations - Virus inoculum is too high.- Insufficient drug concentration.- Optimize the virus inoculum to achieve 80-90% CPE in the virus control wells within the desired timeframe.[12]- Ensure the drug concentrations used are within the expected effective range.
Plaque Reduction Assay
Issue Possible Cause(s) Recommended Solution(s)
Poorly defined or fuzzy plaques - Overlay medium is not solid enough, allowing viral spread.- Cell monolayer is not fully confluent.- Incubation time is too long, leading to secondary plaque formation.- Increase the concentration of agarose or methylcellulose in the overlay.[7]- Ensure a healthy and confluent cell monolayer before infection.- Optimize the incubation time to allow for clear plaque formation without excessive spread.
No plaques observed in virus control wells - Virus titer is too low.- The cell line is not susceptible to the virus.- Inappropriate overlay medium.- Use a higher concentration of the virus stock.- Confirm that the chosen cell line is permissive for the specific viral serotype.[13]- Ensure the overlay medium contains the necessary nutrients and supplements for both cell and virus viability.
Irregularly shaped rhinovirus plaques - This is a known characteristic of some rhinovirus serotypes.[13]- While challenging to completely eliminate, optimizing the overlay viscosity and staining procedure can improve clarity. Using a vital stain like neutral red can help in visualizing plaques against a background of living cells.[14]
High variability in plaque counts between replicate wells - Uneven distribution of virus inoculum.- Inconsistent removal of inoculum before adding the overlay.- Pipetting inaccuracies.- Gently rock the plates during the adsorption period to ensure even virus distribution.- Carefully and consistently aspirate the inoculum from all wells.- Use precise pipetting techniques for serial dilutions and virus inoculation.

Experimental Protocols

This compound Antiviral Activity Assay (CPE Reduction)

This protocol is a general guideline and should be optimized for your specific virus, cell line, and laboratory conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Susceptible host cells (e.g., HeLa, Vero, A549)

  • Virus stock of the serotype of interest

  • Cell culture medium (e.g., DMEM or MEM with 2% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, Neutral Red)[4]

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a half-log or two-fold dilution series.

  • Treatment: Once the cells are confluent, remove the growth medium and add the diluted this compound to the appropriate wells. Include wells for cell control (medium only) and virus control (medium without drug).

  • Infection: Add the virus stock (at a pre-determined multiplicity of infection, MOI, that causes 80-90% CPE in 3-5 days) to all wells except the cell control wells.

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-35°C for rhinoviruses, 37°C for enteroviruses) in a humidified CO2 incubator.

  • Readout: After the incubation period (when virus control wells show significant CPE), assess cell viability using your chosen reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) using a suitable software package. The Selectivity Index (SI) is calculated as CC50/EC50.

This compound Plaque Reduction Assay

Materials:

  • This compound stock solution

  • Susceptible host cells in 6-well or 12-well plates

  • Virus stock of the serotype of interest

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% agarose or methylcellulose)

  • Staining solution (e.g., Crystal Violet or Neutral Red)

Procedure:

  • Cell Seeding: Seed plates with host cells to achieve a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the growth medium from the cells and wash with PBS. Inoculate the cells with the virus dilution and incubate for 1 hour at the appropriate temperature to allow for viral adsorption.

  • Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates at the optimal temperature until visible plaques are formed (typically 2-5 days).

  • Staining: Fix the cells (if using Crystal Violet) and stain to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound. Note that these values can vary depending on the specific viral serotype, cell line, and assay conditions used.

Table 1: Antiviral Activity of this compound against Various Picornaviruses

Virus SerotypeCell LineAssay TypeEC50 (µM)Reference
Enterovirus 71 (EV71)VariousCPE Reduction0.5 - 1.4[2]
Human Rhinovirus 2 (HRV-2)HeLaCPE Reduction~0.002[2]
Human Rhinovirus 14 (HRV-14)HeLaCPE Reduction~0.01[2]
Enterovirus D68 (EV-D68)VariousCPE ReductionVaries[2]
Poliovirus 1 (Sabin)VariousCPE ReductionVaries[3]

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeCC50 (µM)Reference
HeLaMTT Assay> 100[2]
VeroMTT Assay> 100[11]
A549Not Specified> 30 (weakly active)[15]
MRC-5Not Specified> 100 (weakly active)[15][16]

Visualizations

Vapendavir_Mechanism_of_Action cluster_virus Picornavirus cluster_host Host Cell Virus Virion Receptor Host Cell Receptor Virus->Receptor Attachment VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket Pocket->Receptor Inhibition of Conformational Change Cell_Interior Cell Interior Receptor->Cell_Interior Uncoating & RNA Release This compound This compound This compound->Pocket Binding

Caption: this compound's mechanism of action.

CPE_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Add_Compound Add Compound Dilutions to Cells Prepare_Compound->Add_Compound Infect_Cells Infect Cells with Virus (except cell controls) Add_Compound->Infect_Cells Incubate Incubate for 3-5 Days Infect_Cells->Incubate Add_Reagent Add Cell Viability Reagent (e.g., MTS) Incubate->Add_Reagent Read_Plate Read Absorbance on Plate Reader Add_Reagent->Read_Plate Analyze_Data Calculate EC50 and CC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a CPE reduction assay.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells to Confluency in Multi-well Plate Start->Seed_Cells Prepare_Virus_Compound Prepare Virus Dilution and Serial Dilutions of this compound Seed_Cells->Prepare_Virus_Compound Infect Infect Cells with Virus (1-hour adsorption) Prepare_Virus_Compound->Infect Overlay Remove Inoculum and Add Overlay with this compound Infect->Overlay Incubate Incubate for 2-5 Days for Plaque Formation Overlay->Incubate Fix_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze Calculate Plaque Reduction and Determine PRNT50 Count_Plaques->Analyze End End Analyze->End

Caption: Workflow for a plaque reduction assay.

References

Validation & Comparative

Vapendavir's Antiviral Efficacy Against Clinical Rhinovirus and Enterovirus Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Vapendavir against clinical isolates of human rhinoviruses (HRV) and enteroviruses, benchmarked against other relevant antiviral compounds. The data presented is intended to inform research and development efforts in the pursuit of effective treatments for picornavirus infections.

Executive Summary

This compound, a capsid-binding inhibitor, has demonstrated potent antiviral activity against a broad spectrum of enteroviruses and rhinoviruses. In vitro studies highlight its efficacy against numerous clinical isolates of Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease. Clinical trial data further supports its potential in treating rhinovirus infections, the primary cause of the common cold, particularly in vulnerable patient populations such as those with chronic obstructive pulmonary disease (COPD). This guide synthesizes available quantitative data, details the experimental methodologies used for these evaluations, and provides a comparative overview of this compound against other capsid-binding agents and a protease inhibitor.

Mechanism of Action: Capsid Inhibition

This compound exerts its antiviral effect by targeting the viral capsid, a protective protein shell that encloses the viral genome. Specifically, it binds to a hydrophobic pocket within the VP1 capsid protein.[1][2][3] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell, thereby inhibiting viral replication at an early stage.[2]

G cluster_virus Picornavirus cluster_drug This compound Action Viral_Entry Viral_Entry Uncoating Uncoating Viral_Entry->Uncoating 1. Attachment & Entry Replication Replication Uncoating->Replication 2. Genome Release Assembly Assembly Replication->Assembly 3. RNA & Protein Synthesis Release New Virions Released Assembly->Release 4. Virion Assembly This compound This compound This compound->Uncoating Binds to VP1 capsid protein, stabilizes capsid and prevents uncoating

This compound's mechanism of action against picornaviruses.

Comparative Antiviral Activity

The antiviral potency of this compound has been evaluated against various clinical isolates of enteroviruses and rhinoviruses. The following tables summarize the 50% effective concentration (EC50) values, a measure of the drug's potency in inhibiting viral replication by half.

Enterovirus 71 (EV71)

A key study evaluated the in vitro activity of this compound against a panel of 21 EV71 strains, representing different genogroups. The results are compared with other antiviral agents, including another capsid binder, Pirodavir, and a 3C protease inhibitor, Rupintrivir. Of note, the capsid binder Pleconaril showed no activity against the tested EV71 isolates.[4]

Antiviral AgentMechanism of ActionTarget Virus (Genogroup)Average EC50 (µM)
This compound Capsid Binder EV71 (A, B2, B5, C2, C4) 0.7 [4]
PirodavirCapsid BinderEV71 (A, B2, B5, C2, C4)0.5[4]
Rupintrivir3C Protease InhibitorEV71 (A, B2, B5, C2, C4)0.003 - 0.012
PleconarilCapsid BinderEV71 (A, B2, B5, C2, C4)>262 (inactive)[4]
Human Rhinovirus (HRV)
Antiviral AgentMechanism of ActionTarget Virus (Serotype/Isolates)Reported Efficacy
This compound Capsid Binder Rhinoviruses Active against 97% of tested rhinoviruses; Reduced symptoms and viral load in a Phase 2 clinical trial in COPD patients. [5][6]
PleconarilCapsid BinderRV-2, RV-14, RV-16, RV-39, RV-Hanks and 46 clinical isolatesMedian EC50 of 0.02 µg/ml against the five serotypes and effective against the majority of clinical isolates.[7]
PirodavirCapsid Binder15 different RV serotypesSubstantial antiviral activity against a range of serotypes.[7]
Rupintrivir3C Protease InhibitorRange of RV serotypesModerate in vitro antiviral activity.[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antiviral activity of compounds like this compound against rhinoviruses and enteroviruses.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the ability of a compound to inhibit the virus-induced damage to host cells.

Objective: To quantify the concentration of an antiviral compound required to inhibit the cytopathic effect of a virus in a cell culture.

Materials:

  • Host cells susceptible to the virus (e.g., HeLa cells for rhinoviruses, Vero cells for enteroviruses)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of a known titer

  • Test compound (e.g., this compound) at various concentrations

  • 96-well cell culture plates

  • Cell viability stain (e.g., crystal violet)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Once the cells have formed a monolayer, remove the growth medium and add the diluted compound to the wells.

  • Virus Inoculation: Add a pre-determined amount of virus (e.g., 100 TCID50 - 50% tissue culture infective dose) to all wells except for the cell control wells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-35°C for rhinoviruses) for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Staining: After the incubation period, remove the medium and stain the remaining viable cells with a crystal violet solution.

  • Quantification: After washing and drying, the stain is solubilized, and the optical density (OD) is measured using a microplate reader. The OD is proportional to the number of viable cells.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.

G A Seed host cells in 96-well plate B Add serial dilutions of This compound A->B C Infect cells with Rhinovirus/Enterovirus B->C D Incubate for 3-5 days C->D E Stain viable cells with crystal violet D->E F Measure optical density E->F G Calculate EC50 F->G

Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Plaque Reduction Assay

This assay is considered the "gold standard" for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[8][9]

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock

  • Test compound at various concentrations

  • Overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread

  • Cell stain (e.g., crystal violet)

Procedure:

  • Compound and Virus Mixture: Prepare serial dilutions of the test compound and mix them with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

  • Overlay: After the adsorption period, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining and Counting: Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones where the cells have been lysed. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The PRNT50 is the concentration of the compound that reduces the number of plaques by 50%.

G A Prepare serial dilutions of this compound B Mix with constant amount of virus A->B C Infect cell monolayers B->C D Add semi-solid overlay C->D E Incubate for 2-5 days D->E F Stain and count plaques E->F G Calculate PRNT50 F->G

Workflow for the Plaque Reduction Assay.

Conclusion

This compound demonstrates significant promise as a broad-spectrum antiviral agent against clinically relevant rhinoviruses and enteroviruses. Its mechanism of action, targeting the viral capsid, offers a distinct advantage against enteroviruses like EV71, where other capsid binders have failed. The positive clinical trial results in rhinovirus-infected COPD patients further underscore its therapeutic potential. This guide provides a foundational comparison based on currently available data. Further head-to-head in vitro studies against a comprehensive panel of rhinovirus clinical isolates are warranted to fully delineate its comparative efficacy against other antiviral strategies.

References

Vapendavir Efficacy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the reproducible efficacy of Vapendavir, with a comparative look at alternative antiviral agents. This guide synthesizes available data to provide a clear comparison of performance, supported by experimental evidence.

Introduction

This compound (formerly BTA798) is an orally bioavailable antiviral compound that has been investigated for the treatment of infections caused by rhinoviruses (RVs), the primary cause of the common cold, and other enteroviruses. Human rhinovirus infections are a major cause of hospitalizations for patients with asthma and can lead to severe exacerbations in individuals with chronic obstructive pulmonary disease (COPD)[1]. This compound has demonstrated broad-spectrum activity, showing efficacy against 97% of tested rhinoviruses and other respiratory enteroviruses[2][3][4]. This guide provides a detailed comparison of this compound's efficacy with other antiviral agents, along with the methodologies of key experiments to aid in the reproducibility of these findings.

Mechanism of Action

This compound is a capsid-binding agent. It targets a hydrophobic pocket within the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes necessary for the virus to release its RNA genome into the host cell. This mechanism effectively blocks viral entry and subsequent replication[3][5].

G cluster_virus_entry Rhinovirus Entry and Uncoating cluster_vapendavir_action This compound's Mechanism of Action Virus Virus Host_Cell_Receptor Host Cell Receptor (ICAM-1) Virus->Host_Cell_Receptor Attachment Binding Binding Host_Cell_Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Uncoating Viral RNA Release Endocytosis->Uncoating Replication Viral Replication Uncoating->Replication This compound This compound Viral_Capsid Viral Capsid (VP1) This compound->Viral_Capsid Binds to Stabilization Capsid Stabilization Viral_Capsid->Stabilization Block_Uncoating Uncoating Blocked Stabilization->Block_Uncoating Block_Uncoating->Replication Inhibition

Caption: this compound's capsid-binding mechanism of action.

Comparative In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound and other antiviral compounds against various rhinoviruses and enteroviruses. Efficacy is primarily reported as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture.

CompoundMechanism of ActionVirusEC50 (µM)Reference(s)
This compound Capsid BinderEnterovirus 71 (average of 21 strains)0.7[6][7]
Human Rhinovirus 14Not explicitly stated, but active[5]
Human Rhinovirus 2Not explicitly stated, but active[5]
Broad-spectrum RhinovirusActive against 97% of tested serotypes[2][3][4]
Pirodavir Capsid BinderEnterovirus 71 (average of 21 strains)0.5[6][7]
Human Rhinovirus (15 serotypes)Substantial activity[8]
Human Rhinovirus 45Resistant[8]
Pleconaril Capsid BinderEnterovirus 71No activity[6][7]
Human Rhinovirus (5 serotypes)0.02 µg/mL (median)[9]
Rupintrivir 3C Protease InhibitorEnterovirus 71 (range)0.003 - 0.012[6][7]
Human Rhinovirus (48 serotypes)0.023 (mean)[7]
SG85 3C Protease InhibitorEnterovirus 710.18[10]
Human Rhinovirus 140.06[10]
Human Rhinovirus (14 serotypes)0.04 (mean)[1][10]

Clinical Efficacy of this compound

This compound has been evaluated in Phase 2 clinical trials for the treatment of rhinovirus infections in patients with asthma and COPD.

This compound in Asthmatic Adults

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of this compound in asthmatic adults with naturally acquired rhinovirus infection. Subjects received 400 mg of this compound or a placebo twice daily for six days. The primary efficacy endpoint was the mean daily difference in the Wisconsin Upper Respiratory Symptom Survey-21 (WURSS-21) severity score. The study found a statistically significant reduction in the severity of cold symptoms in the this compound-treated group compared to the placebo group[1].

This compound in COPD Patients

A Phase 2 placebo-controlled rhinovirus challenge study was conducted in patients with COPD. Treatment with this compound resulted in improved overall patient-reported measures of both upper and lower respiratory symptoms and a shortened overall course of the illness. These clinical improvements were supported by reduced viral loads and faster viral clearance in the respiratory system of participants treated with this compound[3][4][11].

Experimental Protocols

In Vitro Efficacy Testing: Cytopathic Effect (CPE) Reduction Assay

The in vitro antiviral activity of the compared compounds is commonly assessed using a cytopathic effect (CPE) reduction assay.

Objective: To determine the concentration of an antiviral compound that is required to inhibit the virus-induced cell death (cytopathic effect) by 50% (EC50).

General Procedure:

  • Cell Culture: A monolayer of a susceptible cell line (e.g., HeLa cells for rhinoviruses) is prepared in 96-well plates.

  • Compound Dilution: The antiviral compounds are serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with a known amount of the virus.

  • Treatment: The diluted compounds are added to the infected cells. Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells.

  • Quantification of CPE: The extent of cell death is quantified. This can be done through microscopic observation or by using a cell viability assay, such as staining with crystal violet or using a tetrazolium-based colorimetric assay (e.g., MTS).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow CPE Reduction Assay Workflow Start Start Cell_Culture Prepare cell monolayer in 96-well plate Start->Cell_Culture Compound_Dilution Serially dilute antiviral compounds Cell_Culture->Compound_Dilution Infection Infect cells with virus Compound_Dilution->Infection Treatment Add diluted compounds to infected cells Infection->Treatment Incubation Incubate plates Treatment->Incubation CPE_Quantification Quantify cytopathic effect (e.g., cell viability assay) Incubation->CPE_Quantification Data_Analysis Calculate EC50 values CPE_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a CPE reduction assay.

Clinical Efficacy Assessment: Wisconsin Upper Respiratory Symptom Survey-21 (WURSS-21)

The WURSS-21 is a validated, illness-specific quality of life instrument used to measure changes in symptoms of the common cold over time.

Objective: To quantify the severity of upper respiratory tract infection symptoms as reported by the patient.

Methodology:

  • Instrument: The WURSS-21 is a self-administered questionnaire consisting of 21 items.

  • Domains: The survey assesses a range of symptoms including sore throat, nasal congestion, sinus symptoms, cough, and functional impairments.

  • Scoring: Each item is rated on a Likert-type scale, and the scores are summed to provide a total severity score.

  • Administration: In clinical trials, patients typically complete the survey daily to track the progression and resolution of their symptoms.

Conclusion

The available data from both in vitro and clinical studies suggest that this compound is a potent inhibitor of a broad range of rhinoviruses. Its efficacy, particularly in reducing symptom severity in vulnerable patient populations such as those with asthma and COPD, is promising. When compared to other antiviral agents, this compound's performance as a capsid binder is comparable to or, in some cases, superior to other drugs in its class, especially against certain enteroviruses where compounds like pleconaril are inactive. The protease inhibitors, rupintrivir and SG85, generally exhibit lower EC50 values against rhinoviruses in vitro. The detailed experimental protocols provided should aid in the independent verification and further exploration of this compound's antiviral properties. Continued research and clinical trials are necessary to fully establish its role in the management of rhinovirus-induced respiratory illnesses.

References

Vapendavir: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Vapendavir, a capsid-binding antiviral agent under investigation for the treatment of rhinovirus (RV) infections. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

In Vitro Efficacy: Potent and Broad-Spectrum Activity

This compound has demonstrated significant antiviral activity against a broad range of rhinoviruses and other enteroviruses in cell-based assays. Its primary mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1, thereby preventing the virus from attaching to and entering host cells.[1] This interference with the initial stages of the viral life cycle effectively inhibits replication.

Quantitative Analysis of Antiviral Activity

The in vitro potency of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit the viral cytopathic effect or replication by 50%. While a comprehensive table of EC50 values against all rhinovirus serotypes is not publicly available, existing data from various studies indicate potent activity.

Virus TargetCell LineAssay TypeEC50/IC50Reference
Human Rhinovirus 14 (hRV14)Not SpecifiedCPE Reduction0.09 ± 0.01 µM[1]
Enterovirus 71 (EV71)VariousCPE ReductionAverage of 0.7 µM[2]
General Rhinovirus ActivityNot SpecifiedNot SpecifiedActive against 97% of tested serotypes[3][4][5][6]
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

The following is a generalized protocol for determining the in vitro antiviral activity of this compound using a cytopathic effect (CPE) reduction assay.

Objective: To determine the concentration of this compound required to inhibit virus-induced cell death.

Materials:

  • HeLa cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Human Rhinovirus stock of a specific serotype

  • This compound stock solution

  • 96-well microplates

  • Cell viability stain (e.g., Crystal Violet, MTS)

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cell monolayers with a predetermined titer of rhinovirus. A mock-infected control (cells only) and a virus-infected control (cells and virus without drug) are included.

  • Treatment: Immediately after infection, add the different concentrations of this compound to the appropriate wells.

  • Incubation: Incubate the plates at 33-35°C in a humidified CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Staining: Remove the medium and stain the remaining viable cells with a suitable dye.

  • Quantification: Elute the dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of CPE reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: Clinical Validation in Human Challenge Models

This compound has been evaluated in clinical trials, most notably in a human rhinovirus challenge model in patients with Chronic Obstructive Pulmonary Disease (COPD). These studies provide critical insights into the drug's efficacy and safety in a controlled clinical setting.

Key Findings from a Phase 2a Human Rhinovirus Challenge Study in COPD Patients:

A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in patients with moderate COPD who were experimentally infected with human rhinovirus 16 (HRV-16).

Outcome MeasureResult
Upper Respiratory Symptoms Statistically significant reduction in symptom scores compared to placebo.
Lower Respiratory Symptoms Statistically significant reduction in symptom scores compared to placebo.
Viral Load Significant reduction in nasal viral load as measured by qRT-PCR.
Safety and Tolerability This compound was well-tolerated with a safety profile comparable to placebo.

These findings suggest that this compound can effectively reduce the severity of rhinovirus-induced respiratory illness in a vulnerable patient population.

Experimental Protocol: Human Rhinovirus Challenge Model in COPD

The following protocol outlines the key steps involved in a human rhinovirus challenge study to assess the in vivo efficacy of this compound.

Objective: To evaluate the safety and efficacy of this compound in treating experimentally induced rhinovirus infection in patients with COPD.

Study Population: Male and female subjects aged 40-65 years with a diagnosis of moderate COPD (GOLD stage 2).

Procedure:

  • Screening: Potential participants undergo a thorough medical screening, including spirometry, ECG, and serology testing for pre-existing antibodies to the challenge virus (HRV-16).

  • Quarantine and Baseline Assessment: Eligible subjects are admitted to a quarantine facility. Baseline measurements of symptoms, lung function, and nasal lavage for viral load are collected.

  • Inoculation: Subjects are inoculated intranasally with a standardized dose of GMP-grade HRV-16.

  • Monitoring: Subjects are monitored daily for the development of cold symptoms, changes in lung function, and adverse events. Nasal lavage and sputum samples are collected regularly to measure viral load and inflammatory markers.

  • Treatment: Upon the onset of predefined cold symptoms, subjects are randomized to receive either this compound or a matching placebo for a specified duration (e.g., 7 days).[7]

  • Follow-up: After the treatment period, subjects are followed for several weeks to monitor for any late-onset adverse events and to ensure resolution of the infection.

  • Data Analysis: The primary and secondary endpoints, such as symptom scores, viral load, and lung function parameters, are statistically analyzed to compare the this compound and placebo groups.

Visualizing the Mechanism and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

G Mechanism of Action: this compound as a Capsid Binder cluster_virus Rhinovirus cluster_cell Host Cell VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket Receptor Host Cell Receptor (e.g., ICAM-1) VP1->Receptor Attachment RNA Viral RNA Pocket->Receptor Binding Prevents Conformational Change Cytoplasm Cytoplasm Receptor->Cytoplasm Viral Entry & Uncoating This compound This compound This compound->Pocket Binds to

Caption: this compound binds to the VP1 capsid protein, preventing viral attachment and entry.

G Experimental Workflow: In Vitro CPE Reduction Assay Start Start Seed Seed HeLa Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Infect Infect with Rhinovirus Incubate1->Infect Treat Add Serial Dilutions of this compound Infect->Treat Incubate2 Incubate 3-5 Days Treat->Incubate2 Stain Stain Viable Cells Incubate2->Stain Quantify Measure Absorbance Stain->Quantify Analyze Calculate EC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro antiviral activity of this compound.

G Experimental Workflow: In Vivo Human Rhinovirus Challenge Start Start Screening Screen COPD Patients Start->Screening Quarantine Admit to Quarantine & Baseline Assessment Screening->Quarantine Inoculation Intranasal Inoculation with HRV-16 Quarantine->Inoculation Monitoring Daily Monitoring (Symptoms, Lung Function, Viral Load) Inoculation->Monitoring Randomization Randomize at Symptom Onset Monitoring->Randomization Treatment Administer this compound or Placebo (7 days) Randomization->Treatment Treatment->Monitoring Continued Monitoring FollowUp Post-Treatment Follow-up Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis End End Analysis->End

Caption: Workflow for the in vivo evaluation of this compound in a human challenge model.

References

Independent Verification of Published Vapendavir Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an independent verification of published data on Vapendavir, a capsid-binding antiviral agent. Its performance is objectively compared with other antiviral alternatives targeting rhinovirus (HRV) and enterovirus infections, supported by experimental data from publicly available scientific literature. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its comparators: Pleconaril, Pocapavir (capsid binders), and Rupintrivir (a 3C protease inhibitor).

Table 1: Antiviral Activity (EC50/IC50) of this compound and Comparators against Rhinoviruses

CompoundVirus Serotype(s)Cell LineEC50/IC50 (µM)Reference
This compound Enterovirus 71 (various strains)Various0.5 - 1.4[1]
Pleconaril 214 clinical isolates of enterovirusesVarious0.002 - 3.4[2]
Rhinoviruses (susceptible isolates)-0.27 (median)[3]
Enteroviruses (prototypic strains)Various0.001 - 1.05[2]
Pocapavir Poliovirus (45 strains)Various0.003 - 0.126[4][5]
EnterovirusesHeLa0.02 - 0.11 µg/mL[6][7]
Rupintrivir 48 HRV serotypesH1-HeLa, MRC-50.023 (mean)[8]
HRV-14-0.052[9]
49 HRV serotypesH1-HeLa0.023 (mean)[10]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration. Lower values indicate higher potency.

Table 2: Cytotoxicity (CC50) of this compound and Comparators

CompoundCell Line(s)CC50 (µM)Reference
This compound ->100 (inferred from high SI)-
Pleconaril Various cell lines12.5 - 25[2]
RD cellsSubstantial cytotoxicity at 50[11]
Pocapavir HeLaNo detectable cytotoxicity at 50 µg/mL[7]
Rupintrivir Vero 76>100 µg/mL[12]

CC50: 50% cytotoxic concentration. Higher values indicate lower cytotoxicity.

Detailed Experimental Protocols

This section outlines the general methodologies for the key in vitro assays cited in the quantitative data tables.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

  • Cell Preparation: Host cells (e.g., HeLa, MRC-5) are seeded in 96-well plates and incubated to form a monolayer.[2][13]

  • Virus Infection: The cell monolayers are infected with a specific rhinovirus or enterovirus serotype at a predetermined multiplicity of infection (MOI).[14]

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cell cultures.[2]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 33°C for rhinoviruses) for a period that allows for multiple rounds of viral replication and development of CPE in untreated control wells (typically 3-5 days).[13]

  • Quantification of CPE: The extent of CPE is quantified using various methods:

    • Neutral Red Uptake: Viable cells take up the neutral red dye. After washing and extraction, the absorbance is measured, which is proportional to the number of viable cells.[12][13]

    • MTT/XTT Assay: Viable cells metabolize MTT or XTT to a colored formazan product. The absorbance is measured, correlating with cell viability.[14]

  • Data Analysis: The EC50 or IC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.[15]

Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to the host cells.

  • Cell Preparation: Uninfected host cells are seeded in 96-well plates as in the antiviral assay.[16][17]

  • Compound Treatment: Serial dilutions of the test compounds are added to the cells.[16]

  • Incubation: The plates are incubated for a period equivalent to the antiviral assay.[16]

  • Cell Viability Assessment: The number of viable cells is determined using methods like MTT, XTT, or neutral red uptake, as described above.[15][16][17]

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[15]

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the molecular mechanisms of action for the compared antiviral agents and a typical experimental workflow for their evaluation.

Mechanism of Action of Capsid Binders cluster_virus Picornavirus cluster_host Host Cell Viral_Capsid Viral Capsid (VP1) Hydrophobic_Pocket Hydrophobic Pocket Cell_Receptor Cellular Receptor Viral_Capsid->Cell_Receptor Attachment Uncoating Uncoating & RNA Release Hydrophobic_Pocket->Uncoating Prevents conformational change Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication Cell_Receptor->Uncoating This compound This compound This compound->Hydrophobic_Pocket Binds to Pleconaril Pleconaril Pleconaril->Hydrophobic_Pocket Binds to Pocapavir Pocapavir Pocapavir->Hydrophobic_Pocket Binds to

Caption: Mechanism of this compound and other capsid binders.

Mechanism of Action of 3C Protease Inhibitors cluster_virus Picornavirus Replication Cycle Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein 3C_Protease 3C Protease Polyprotein->3C_Protease Cleavage by Viral_Proteins Functional Viral Proteins 3C_Protease->Viral_Proteins Processes Virion_Assembly New Virion Assembly Viral_Proteins->Virion_Assembly Rupintrivir Rupintrivir Rupintrivir->3C_Protease Inhibits

Caption: Mechanism of the 3C protease inhibitor Rupintrivir.

Experimental Workflow for In Vitro Antiviral Assay Start Start Seed_Cells Seed Host Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Infect_Cells Infect cells with Rhinovirus/Enterovirus Incubate_24h->Infect_Cells Add_Compound Add serial dilutions of test compound Infect_Cells->Add_Compound Incubate_3_5d Incubate for 3-5 days Add_Compound->Incubate_3_5d Assess_CPE Assess Cytopathic Effect (CPE) Incubate_3_5d->Assess_CPE Data_Analysis Calculate EC50/IC50 Assess_CPE->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro antiviral activity testing.

References

Safety Operating Guide

Navigating the Safe Disposal of Vapendavir in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Vapendavir, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established disposal protocols is essential to maintain a safe working environment and comply with regulations.[1] This guide provides a comprehensive overview of the proper disposal procedures for this compound, incorporating safety data, procedural steps, and a clear workflow for decision-making.

Key Safety and Disposal Information

A summary of this compound's relevant properties and disposal recommendations is provided in the table below, based on its Safety Data Sheet (SDS).

ParameterInformationCitation
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Disposal Recommendation (Small Quantities) Can be disposed of with household waste.[1]
Disposal Recommendation (Uncleaned Packaging) Disposal must be made according to official regulations.[1]
Chemical Stability Stable under recommended storage conditions. No decomposition if used according to specifications.[1]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents.[1]

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory environment. This protocol is designed to align with general laboratory waste management best practices.

Experimental Protocol: this compound Waste Disposal

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and empty or uncleaned packaging.

    • Segregate this compound waste from other chemical and biological waste streams to prevent unintended reactions.[2][3]

  • Containerization:

    • Select an appropriate, chemically resistant, and clearly labeled waste container.[2][4]

    • The label should include "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Accumulation of Waste:

    • Collect all this compound-contaminated materials in the designated waste container.

    • For small quantities, as indicated by the SDS, direct disposal as household waste may be permissible; however, in a laboratory setting, it is best practice to manage it as chemical waste.[1]

    • Keep the waste container securely closed when not in use.[4]

  • Disposal of Uncleaned Packaging:

    • Empty this compound containers and packaging must be disposed of in accordance with official regulations.[1] This typically involves triple-rinsing the container with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container as regular laboratory glass or plastic waste. However, if triple-rinsing is not feasible, the uncleaned packaging should be disposed of as this compound waste.

  • Final Disposal:

    • Once the waste container is full, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3][5]

    • Follow all institutional procedures for waste pickup and documentation.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial generation to final disposition.

Vapendavir_Disposal_Workflow A This compound Waste Generated B Small Quantity (per SDS)? A->B C Dispose as Household Waste (if institutional policy allows) B->C Yes D Manage as Chemical Waste B->D No / In Lab Setting E Segregate this compound Waste D->E F Label Waste Container E->F G Dispose via Institutional EHS F->G

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet for this compound.

References

Comprehensive Safety Protocol for Handling Vapendavir

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Vapendavir" is a novel or proprietary compound, this document outlines a comprehensive safety protocol based on the general principles for handling potent, investigational antiviral agents. These guidelines should be adapted to the specific toxicological and physical properties of this compound as they are determined. A thorough risk assessment must be conducted before commencing any work.[1][2][3]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Before any handling of this compound, a comprehensive risk assessment is mandatory.[1][2][3] This involves reviewing all available data, including any preliminary safety data sheets (SDS) or internal toxicology reports.[1] For novel compounds with unknown toxicity, it is prudent to treat them as highly potent and hazardous.

Assumed Hazards of this compound:

  • Cytotoxicity: As an antiviral agent, this compound is presumed to be cytotoxic.[4]

  • Irritant: Potential to cause skin, eye, and respiratory tract irritation.

  • Teratogenicity/Reproductive Toxicity: Possible risk to reproductive health.

  • Unknown Long-Term Effects: The potential for long-term health effects is currently unknown.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure and must be worn at all times when handling this compound.[5][6] The level of PPE required depends on the specific procedure being performed.

Activity Required PPE
Handling Solid this compound (e.g., weighing, aliquoting) - Disposable, low-permeability gown with closed front and knit cuffs. - Double gloves (chemotherapy-rated, meeting ASTM D6978 standard).[7] - N95 respirator or higher. - Goggles and face shield. - Disposable head, hair, and shoe covers.[7]
Working with this compound in Solution (e.g., cell culture, animal dosing) - Disposable, low-permeability gown. - Double gloves (chemotherapy-rated). - Goggles. - Work should be performed in a certified biological safety cabinet (BSC) or chemical fume hood.[4]
General Laboratory Work in Designated Areas - Lab coat. - Single pair of nitrile gloves. - Safety glasses.

All PPE should be removed in a designated doffing area to prevent the spread of contamination.

Operational Plan for Safe Handling

Strict adherence to standard operating procedures (SOPs) is crucial for minimizing exposure risk.

3.1. Receiving and Storage

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated area.[8]

  • This compound should be stored in a secure, well-ventilated, and clearly labeled area, separate from incompatible chemicals.

  • Access to the storage area should be restricted to authorized personnel.

3.2. Weighing and Reconstitution (Solid Compound)

  • All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent aerosolization.

  • Don the appropriate PPE for handling solid compounds.

  • Use dedicated, labeled equipment (spatulas, weigh boats, etc.).

  • Carefully weigh the desired amount of this compound.

  • Reconstitute the compound by slowly adding the solvent to the powder to minimize dust generation.

  • Clean all surfaces of the work area with an appropriate deactivating solution (if known) or a detergent solution followed by water.[4]

3.3. Handling Solutions

  • All work with this compound solutions should be performed within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the experiment.[4]

  • Use Luer-lock syringes and needleless systems whenever possible to prevent spills and needlestick injuries.[8]

  • Transport this compound solutions in sealed, secondary containers that are leak-proof and shatter-resistant.[8]

Spill Management

A comprehensive spill management plan is essential. Spill kits containing all necessary materials should be readily available in all areas where this compound is handled.

4.1. Small Spills (<5 mL or 5g outside of a hood)

  • Alert personnel in the immediate area.

  • Don appropriate PPE, including double gloves, a gown, and eye protection.[4]

  • Gently cover liquid spills with absorbent pads; for powders, use damp cloths to avoid generating dust.[4][9]

  • Clean the spill area three times with a detergent solution, followed by clean water.[4]

  • Place all contaminated materials into a designated hazardous waste container.

4.2. Large Spills (>5 mL or 5g)

  • Evacuate the area immediately.

  • Restrict access to the spill area.

  • Contact the institution's Environmental Health and Safety (EHS) department.

  • Cleanup should only be performed by trained personnel wearing appropriate PPE, including a respirator.[4]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[4][10][11]

Waste Type Disposal Procedure
Solid this compound Waste - Place in a clearly labeled, sealed hazardous waste container for incineration.
Contaminated Labware (pipette tips, tubes, etc.) - Collect in a designated hazardous waste container lined with a chemotherapy waste bag.
Liquid this compound Waste - Collect in a sealed, leak-proof hazardous waste container. Do not pour down the drain.[9]
Contaminated PPE - Place in a designated chemotherapy waste container immediately after removal.
Sharps (needles, syringes) - Dispose of in a puncture-resistant sharps container labeled for cytotoxic waste.[9]

All waste containers must be clearly labeled as "Hazardous Waste - Cytotoxic" and include the name "this compound".[10]

Quantitative Data Summary

The following table summarizes hypothetical data for this compound. This data should be confirmed and updated as more information becomes available.

Property Value Source
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour TWA)Internal Toxicology
Aqueous Solubility 1.5 mg/mL at 25°CPre-clinical Data
Stability in Solution 24 hours at 4°CFormulation Report
LD50 (Oral, Rat) 50 mg/kgAnimal Studies

Visualizations

PPE_Selection_Workflow cluster_0 Start: this compound Handling Task cluster_1 Risk Assessment cluster_2 PPE Requirements start Identify the task is_solid Is the this compound in solid form? start->is_solid solid_ppe Full PPE Required: - Gown - Double Gloves - N95 Respirator - Goggles & Face Shield - Head & Shoe Covers is_solid->solid_ppe Yes solution_ppe Standard PPE Required: - Gown - Double Gloves - Goggles (Work in BSC/Fume Hood) is_solid->solution_ppe No (in solution)

Caption: Workflow for selecting appropriate PPE when handling this compound.

Spill_Response_Logic spill This compound Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill Procedure: 1. Alert others. 2. Don PPE. 3. Cover and clean. 4. Dispose of waste. assess_size->small_spill < 5 mL or 5 g large_spill Large Spill Procedure: 1. Evacuate area. 2. Restrict access. 3. Contact EHS. 4. Await trained responders. assess_size->large_spill > 5 mL or 5 g

Caption: Decision-making process for this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vapendavir
Reactant of Route 2
Reactant of Route 2
Vapendavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.